Atipamezole Hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVCJAQMHDWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048583 | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104075-48-1 | |
| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Atipamezole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive inhibition of α2-adrenergic receptors, effectively reversing the sedative and analgesic effects of α2-adrenoceptor agonists such as dexmedetomidine (B676) and medetomidine. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacokinetic and pharmacodynamic properties of atipamezole hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction
Atipamezole, with the chemical formula C14H16N2·HCl, is a synthetic α2-adrenoceptor antagonist widely used in veterinary medicine.[1] Its clinical efficacy lies in its ability to rapidly and reliably reverse the effects of α2-adrenergic agonists, which are commonly used for sedation and analgesia.[1] This reversal is achieved through a competitive antagonist mechanism at the α2-adrenergic receptors.[1] The high specificity of atipamezole for the α2-adrenergic receptor contributes to its favorable safety profile, with a low incidence of side effects.[1]
Core Mechanism of Action: Competitive Antagonism at α2-Adrenergic Receptors
The principal mechanism of action of this compound is its function as a competitive antagonist at α2-adrenergic receptors.[1] Structurally similar to α2-agonists like dexmedetomidine, atipamezole competes for the same binding sites on the α2-adrenergic receptors, thereby displacing the agonist and reversing its effects.[1] This action restores the normal physiological state by blocking the agonist-induced inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.[2]
Receptor Binding Affinity and Selectivity
Atipamezole exhibits a high affinity for α2-adrenergic receptors and remarkable selectivity over α1-adrenergic receptors. This high selectivity is a key factor in its safety and efficacy, minimizing off-target effects. The binding affinity is often expressed in terms of the dissociation constant (Ki) or pA2 value.
| Parameter | Value | Species/Tissue | Reference |
| α2/α1 Selectivity Ratio | 8526:1 | Rat | [3] |
| pA2 (vs. Clonidine) | 8.6 | Rat Vas Deferens | [3] |
| pA2 (vs. Medetomidine) | 8.7 | Rat Vas Deferens | [3] |
| Kd (α2-adrenoceptors) | 0.5 nM | Rat Brain Membranes | [4] |
| Kd (α2-adrenoceptors) | 1.3 nM | Human Platelets | [4] |
Table 1: Receptor Binding Affinity and Selectivity of Atipamezole. This table summarizes the quantitative data on the binding affinity and selectivity of atipamezole for α2-adrenergic receptors.
It is noteworthy that atipamezole does not show a preference for any particular α2-receptor subtype (α2A, α2B, α2C).[5]
Signaling Pathways
α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that are linked to an inhibitory G-protein (Gi). The binding of an agonist to the α2-receptor activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] Atipamezole, by blocking the agonist from binding to the receptor, prevents this signaling cascade from being initiated, thus maintaining normal levels of cAMP and cellular function.
References
- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]atipamezole as a radioligand for alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Atipamezole Hydrochloride: A Comprehensive Technical Guide to its Antagonism of the Alpha-2 Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenergic receptor antagonist.[1] Its primary clinical application is in veterinary medicine as a reversal agent for the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine (B676) and medetomidine.[1] This technical guide provides an in-depth overview of atipamezole hydrochloride, focusing on its mechanism of action, chemical and physical properties, and the experimental protocols used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and its therapeutic potential.
Introduction
The α2-adrenergic receptors, a class of G protein-coupled receptors, play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia.[2] this compound acts as a competitive antagonist at these receptors, effectively displacing α2-agonists and reversing their effects.[1] Its high selectivity for α2- over α1-adrenergic receptors contributes to its favorable safety profile.[1][3] This document will delve into the quantitative pharmacology, pharmacokinetics, and experimental evaluation of this compound.
Chemical and Physical Properties
This compound is a synthetic imidazole (B134444) derivative.[4]
| Property | Value | Reference(s) |
| Chemical Name | 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride | |
| CAS Number | 104075-48-1 | |
| Molecular Formula | C₁₄H₁₆N₂ · HCl | |
| Molecular Weight | 248.75 g/mol | |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | [5][6] |
| Storage | Dry, dark, and at 0 - 4°C for short-term storage or -20°C for long-term storage. | [5] |
Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound exerts its effects by competitively inhibiting α2-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi), and their activation by endogenous agonists like norepinephrine (B1679862) or exogenous agonists like dexmedetomidine leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] By blocking these receptors, atipamezole prevents this signaling cascade, leading to an increase in norepinephrine release and a reversal of the agonist's effects.[8]
Signaling Pathway
The antagonism of the α2-adrenergic receptor by atipamezole disrupts the Gi-coupled signaling cascade.
References
- 1. Atipamezole - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. VetFolio [vetfolio.com]
- 4. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride for Reversing Dexmedetomidine Sedation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexmedetomidine (B676), a highly selective α2-adrenergic agonist, is widely utilized for its sedative and analgesic properties in various clinical and research settings.[1][2][3] Its mechanism of action involves binding to α2-adrenoceptors in the central nervous system, which leads to a reduction in sympathetic outflow, resulting in sedation, anxiolysis, and analgesia.[4][5] While its effects are beneficial for many procedures, the ability to rapidly and safely reverse this sedation is crucial for timely recovery and management of adverse events. Atipamezole (B1667673) hydrochloride, a potent and specific α2-adrenergic antagonist, serves as a reliable reversal agent for dexmedetomidine.[6][7][8] This technical guide provides an in-depth overview of the core principles of atipamezole-mediated reversal of dexmedetomidine sedation, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.
Mechanism of Action: A Competitive Interaction
The sedative and analgesic effects of dexmedetomidine are primarily mediated through its agonistic activity at α2A-adrenergic receptors in the locus coeruleus of the brainstem.[3][4][5] This activation inhibits the release of norepinephrine (B1679862), leading to a state of sedation that closely resembles natural sleep.[4][5]
Atipamezole reverses these effects through competitive antagonism at the α2-adrenergic receptors.[6][7] Due to its structural similarity to dexmedetomidine, atipamezole effectively competes for and displaces dexmedetomidine from these receptors, thereby blocking its downstream signaling cascade.[6] This competitive inhibition rapidly restores norepinephrine release, leading to a swift reversal of sedation and analgesia.[9]
Pharmacokinetic and Pharmacodynamic Properties
The effective reversal of dexmedetomidine by atipamezole is underpinned by their respective pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetics
Both dexmedetomidine and atipamezole exhibit rapid absorption and distribution. A key advantage for their clinical application is their similar elimination half-lives, which are approximately 2 hours in humans.[9] This similarity minimizes the risk of resedation as the antagonist is not eliminated significantly faster than the agonist. Atipamezole does not appear to alter the pharmacokinetic disposition of dexmedetomidine.[9][10]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Dexmedetomidine | Atipamezole | Species | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (IM) | ~10 minutes (IM) | Dog | [7][11] |
| Elimination Half-life (t½) | ~2 hours | ~2 hours | Human | [9] |
| Varies by species | 2.6 hours | Dog | [6][12] | |
| Metabolism | Hepatic | Extensive Hepatic Biotransformation | Human, Dog | [6][9] |
| Excretion | Primarily Renal | Primarily Renal (as metabolites) | Human, Dog | [6][9] |
Pharmacodynamics
Dexmedetomidine produces a dose-dependent sedation and analgesia.[5] It also has notable cardiovascular effects, including an initial transient hypertension followed by a more sustained hypotension and bradycardia.[1][5]
Atipamezole dose-dependently reverses both the sedative and cardiovascular effects of dexmedetomidine.[9] The reversal of sedation is typically rapid, with animals often becoming ambulatory within 5 to 10 minutes of atipamezole administration.[6][7] It effectively antagonizes the bradycardia and hypotension caused by dexmedetomidine.[9]
Table 2: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Selectivity Ratio (α2:α1) | Species | Reference(s) |
| Dexmedetomidine | α2-Adrenergic | 1620:1 | N/A | [1][5] |
| Atipamezole | α2-Adrenergic | 8526:1 | Rodent | [6][12] |
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on specific research needs and institutional guidelines.
Sedation and Reversal in a Canine Model
This protocol describes a typical procedure for inducing sedation with dexmedetomidine and subsequent reversal with atipamezole in dogs.
Methodology:
-
Baseline Data Collection: Record baseline physiological parameters, including heart rate, respiratory rate, blood pressure, and body temperature.
-
Dexmedetomidine Administration: Administer dexmedetomidine intravenously (IV) or intramuscularly (IM). A common dosage range is 10-20 µg/kg.[13][14]
-
Sedation Monitoring: Allow 10-15 minutes for sedation to take effect. Monitor the depth of sedation using a validated scoring system and continue to monitor physiological parameters.
-
Atipamezole Administration: Administer atipamezole hydrochloride intramuscularly. The dosage is typically calculated based on the preceding dexmedetomidine dose. For dogs, the atipamezole dose in µg is ten times that of the dexmedetomidine dose in µg.[15][16][17]
-
Post-Reversal Monitoring: Continuously monitor the animal's recovery, including time to sternal recumbency and standing. Continue to record physiological parameters until they return to baseline levels.
Sedation and Reversal in a Feline Model
The protocol for felines is similar to that for canines, with adjustments in dosages.
Methodology:
-
Baseline Data Collection: As in the canine model, record all baseline physiological data.
-
Dexmedetomidine Administration: Administer dexmedetomidine IM at a dosage of approximately 40 µg/kg for procedures requiring sedation and analgesia.[18][19]
-
Sedation Monitoring: Monitor sedation levels and physiological parameters. Peak effects are typically observed around 30 minutes after administration.[18]
-
Atipamezole Administration: Administer this compound IM. For cats, the atipamezole dose in µg is five times that of the dexmedetomidine dose in µg.[15][16][17]
-
Post-Reversal Monitoring: Observe for reversal of sedative and analgesic effects and monitor physiological parameters until the cat has fully recovered.
Sedation and Reversal in a Rodent Model (Rat)
This protocol outlines a procedure for dexmedetomidine-induced sedation and atipamezole reversal in rats, often used in preclinical research.
Methodology:
-
Baseline Assessment: Record baseline parameters as appropriate for the study (e.g., righting reflex, response to stimuli).
-
Dexmedetomidine Administration: Administer dexmedetomidine via an appropriate route (e.g., intraperitoneal, subcutaneous). A bolus injection may be followed by a pause to allow for equilibration.[20]
-
Sedation Assessment: Assess the level of sedation (e.g., loss of righting reflex).
-
Atipamezole Administration: Administer atipamezole to reverse the sedative effects.
-
Recovery Monitoring: Monitor the time to return of the righting reflex and other behavioral parameters.
Data Presentation
Table 3: Recommended Dosages for Dexmedetomidine and Atipamezole
| Species | Dexmedetomidine Dosage | Atipamezole Dosage (Reversal) | Route of Administration | Reference(s) |
| Dog | 125-375 µg/m² (IV) 500 µg/m² (IM) | 10x the dexmedetomidine dose (µg) | IM for reversal | [7][15][16][17] |
| Cat | 40 µg/kg (IM) | 5x the dexmedetomidine dose (µg) | IM for reversal | [15][16][17][18] |
| Human (Clinical Study) | 2.5 µg/kg (IM) | 15-150 µg/kg (IV) | IV for reversal | [9] |
Table 4: Hemodynamic Effects of Dexmedetomidine and Atipamezole Reversal in Healthy Volunteers
| Parameter | After Dexmedetomidine | After Atipamezole (150 µg/kg) | Reference(s) |
| Blood Pressure | Decreased | Reversal of reduction | [9] |
| Heart Rate | Decreased | Reversal of reduction | [9] |
| Plasma Norepinephrine | Decreased | Increased above baseline | [9] |
| Saliva Secretion | Decreased | Restoration | [9] |
Conclusion
This compound is a highly effective and specific antagonist for reversing the sedative and analgesic effects of dexmedetomidine. Its favorable pharmacokinetic profile, particularly its similar elimination half-life to dexmedetomidine, makes it a reliable agent for promoting rapid and safe recovery. The well-defined dose-response relationship allows for predictable and titratable reversal of sedation. For researchers and drug development professionals, a thorough understanding of the mechanisms, pharmacokinetics, and appropriate experimental protocols for both dexmedetomidine and atipamezole is essential for conducting reproducible and ethically sound studies. The information provided in this guide serves as a comprehensive resource to support these endeavors.
References
- 1. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dexmedetomidine? [synapse.patsnap.com]
- 4. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 5. SAAD - SAAD Digest 40(1) - E1 - Dexmedetomidine: pharmacology and use as a sedative agent [saad.org.uk]
- 6. Atipamezole - Wikipedia [en.wikipedia.org]
- 7. ANTISEDAN® (this compound) [dailymed.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Reversal of the sedative and sympatholytic effects of dexmedetomidine with a specific alpha2-adrenoceptor antagonist atipamezole: a pharmacodynamic and kinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 12. mixlab.com [mixlab.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical particulars - Atipam® 5.0 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 16. chanellepharma.com [chanellepharma.com]
- 17. fortehealthcare.com [fortehealthcare.com]
- 18. Evaluation of the clinical efficacy and safety of dexmedetomidine or medetomidine in cats and their reversal with atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. researchgate.net [researchgate.net]
Atipamezole Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenoceptor antagonist that has become an indispensable tool in neuroscience research.[1] Primarily recognized for its ability to reverse the sedative and analgesic effects of α2-adrenoceptor agonists like dexmedetomidine (B676) and medetomidine, its utility extends far beyond its role as a simple reversal agent.[2][3] This technical guide provides an in-depth overview of Atipamezole Hydrochloride's mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes its signaling pathways and experimental workflows for neuroscience research applications.
Core Mechanism of Action
This compound is a competitive antagonist at α2-adrenergic receptors.[2] Its chemical structure, featuring an imidazole (B134444) ring, confers high affinity and selectivity for these receptors over α1-adrenoceptors and other neurotransmitter receptors.[1][4] α2-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2] When activated by endogenous agonists like norepinephrine (B1679862) and epinephrine, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP suppresses neuronal firing and inhibits the release of norepinephrine from presynaptic terminals in a form of negative feedback.[5]
Atipamezole competitively binds to these α2-adrenoceptors, preventing the binding of agonists and thereby blocking their inhibitory effects. This disinhibition leads to an increased release of norepinephrine in the central and peripheral nervous systems, resulting in heightened arousal and reversal of sedation.[1][5]
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacological and physiological effects of this compound.
Table 1: Receptor Binding Affinity of Atipamezole
| Receptor Subtype | Ki (nM) | Species | Reference |
| α2A | 1.9 | Human | [6] |
| α2B | 2.2 | Human | [6] |
| α2C | 4.2 | Human | [6] |
| α1 | 3160 | Human | [6] |
Table 2: Dosages of Atipamezole in Preclinical Research
| Application | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Reversal of Anesthesia | Dog | 100 µg/kg | IM | Reversed medetomidine-induced sedation and cardiovascular depression. | |
| Rat | 1.0 mg/kg | SC | Rapidly reversed medetomidine-midazolam-butorphanol anesthesia. | [7] | |
| Mouse | 0.1 - 5.0 mg/kg | SC or IP | Reversed xylazine-induced sedation. | [8] | |
| Cognitive Enhancement | Aged Rat | 0.3 mg/kg | - | Facilitated acquisition in a linear arm maze task. | [9] |
| Rat | 0.03 - 1.0 mg/kg | - | Improved choice accuracy in the five-choice serial reaction time task. | [4] | |
| Parkinson's Disease Model | Rat (6-OHDA) | 0.3 mg/kg | SC | Potentiated the anti-Parkinsonian effects of L-DOPA and apomorphine. | [10] |
Table 3: Cardiovascular Effects of Atipamezole (Reversal of Dexmedetomidine)
| Parameter | Animal Model | Change Observed | Time to Effect | Reference |
| Heart Rate | Dog | Increase | Within 3 minutes | [11] |
| Mean Arterial Pressure | Dog | Transient decrease, then normalization | Nadir at 5 minutes, normal within 10 minutes | [11] |
| Cardiac Index | Dog | Restoration towards baseline | - | |
| Systemic Vascular Resistance | Dog | Decrease | - |
Table 4: Neurochemical Effects of Atipamezole
| Neurotransmitter | Brain Region | Animal Model | Change in Extracellular Levels | Reference |
| Norepinephrine | Medial Prefrontal Cortex | Rat | ~150% increase | [12] |
| Dopamine | Medial Prefrontal Cortex | Rat | ~150% increase | [12] |
| Serotonin | Whole Brain | Aged Rat | Significant increase in turnover | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of α2-Adrenoceptor Antagonism
The following diagram illustrates the signaling cascade initiated by the binding of an agonist to the α2-adrenoceptor and the subsequent antagonism by atipamezole.
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. What are Alpha 2 adrenoceptor modulators and how do they work? [synapse.patsnap.com]
- 6. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Anesthesia in Mice | Animals in Science [queensu.ca]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. The alpha 2-adrenoceptor antagonist atipamezole potentiates anti-Parkinsonian effects and can reduce the adverse cardiovascular effects of dopaminergic drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. ASSESSMENT OF ATTENTION THRESHOLD IN RATS BY TITRATION OF VISUAL CUE DURATION DURING THE FIVE CHOICE SERIAL REACTION TIME TASK - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] It operates as a competitive antagonist, effectively reversing the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine (B676) and medetomidine (B1201911) by displacing them from these receptors.[4] This technical guide provides an in-depth overview of the receptor binding affinity of atipamezole hydrochloride, detailing its interactions with its primary targets and potential off-target receptors. The information presented herein is intended to support research, drug development, and a deeper understanding of atipamezole's pharmacological profile.
Receptor Binding Affinity of this compound
The binding affinity of this compound has been characterized through various in vitro radioligand binding assays. The data consistently demonstrates a high affinity for α2-adrenergic receptors with remarkable selectivity over α1-adrenergic receptors.
Adrenergic Receptor Subtypes
Atipamezole exhibits a high affinity for all α2-adrenergic receptor subtypes. While it is not highly selective between the α2A, α2B, and α2C subtypes, it displays a significantly higher affinity for the α2D-adrenergic receptor compared to the archetypal α2-antagonist, yohimbine (B192690).[5] Its α2/α1 selectivity ratio is reported to be 8526, which is considerably higher than that of yohimbine (40) and idazoxan (B1206943) (27), highlighting its specificity.[4][6]
| Receptor Subtype | Ki (nM) | Species/Tissue | Notes |
| α2-Adrenergic (non-subtype specific) | 1.6 | Not specified | Potent α2-adrenergic antagonist activity.[7] |
| α2A-Adrenergic | Comparable to α2B and α2C | Not specified | Atipamezole is not selective for α2 subtypes.[1][5] |
| α2B-Adrenergic | Comparable to α2A and α2C | Not specified | Atipamezole is not selective for α2 subtypes.[1][5] |
| α2C-Adrenergic | Comparable to α2A and α2B | Not specified | Atipamezole is not selective for α2 subtypes.[1][5] |
Off-Target Receptor Binding
Atipamezole has been evaluated for its binding affinity to a range of other neurotransmitter receptors. These studies indicate a very low affinity for most non-adrenergic receptors, underscoring its high specificity.
| Receptor Family | Receptor Subtype | Binding Affinity (Qualitative) | Notes |
| Serotonin (5-HT) | 5-HT1A | Negligible | Unlike many other α2-antagonists, atipamezole shows minimal interaction.[1][8] |
| Imidazoline | I2 | Negligible | Demonstrates low affinity for this binding site.[1][8] |
Signaling Pathways
As an antagonist of α2-adrenergic receptors, atipamezole blocks the canonical Gi-coupled signaling pathway. The binding of an agonist to the α2-adrenergic receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By preventing agonist binding, atipamezole effectively inhibits this inhibitory pathway, leading to a restoration of adenylyl cyclase activity and downstream signaling.
Experimental Protocols
The determination of atipamezole's receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an assay.
Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes by measuring its ability to compete with a known radioligand.
Materials:
-
Radioligand: [3H]-Rauwolscine or [3H]-Clonidine (specific α2-adrenergic receptor ligands).[9][10]
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing individual human α2A, α2B, or α2C receptor subtypes.[9]
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist such as phentolamine.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]
-
96-well plates.
-
Cell Harvester and Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).[11]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and Competition.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.[9][12]
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of the radioligand solution.[9][12]
-
Competition: Add 150 µL of membrane preparation, 50 µL of the serially diluted this compound, and 50 µL of the radioligand solution.[9][12]
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Place the filters into scintillation vials and add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of atipamezole that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Conclusion
This compound is a highly potent and selective α2-adrenergic receptor antagonist. Its high affinity for α2-receptors and low affinity for other receptor types contribute to its specific pharmacological effects and favorable side-effect profile. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in the study and development of adrenergic receptor-targeting compounds. A thorough understanding of atipamezole's receptor binding characteristics is crucial for its effective use in both research and clinical settings.
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Atipamezole, an alpha 2 antagonist, augments opiate-induced muscle rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atipamezole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid reversal of alpha 2-adrenoceptor agonist effects by atipamezole in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Atipamezole Hydrochloride vs. Yohimbine: A Technical Guide to α2-Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of atipamezole (B1667673) hydrochloride and yohimbine (B192690), focusing on their selectivity for α2-adrenergic receptors. This document details their binding affinities, experimental protocols for characterization, and the underlying signaling pathways.
Introduction
Atipamezole and yohimbine are both classified as α2-adrenergic receptor antagonists, competitively inhibiting the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] Their primary mechanism of action involves blocking presynaptic α2-adrenoceptors, which are coupled to inhibitory G-proteins (Gi).[1][2] This blockade inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased sympathetic activity.[3] While both compounds target α2-receptors, their selectivity profiles, particularly concerning α1-adrenergic receptors and α2-adrenergic receptor subtypes, differ significantly, impacting their pharmacological effects and clinical applications.[4][5][6]
Quantitative Data Presentation: Binding Affinities and Selectivity
The binding affinities (Ki values) of atipamezole and yohimbine for various adrenergic receptor subtypes have been determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity. The selectivity of these compounds for α2 over α1 receptors is a critical parameter in their pharmacological profiling.
Table 1: Comparative Binding Affinities (Ki, nM) of Atipamezole and Yohimbine for Adrenergic Receptor Subtypes
| Compound | α1 | α2 | α2A | α2B | α2C | α2D | α2/α1 Selectivity Ratio |
| Atipamezole | High nM range | Low nM range | ~1.77 | Similar to α2A/α2C | ~0.075 | High Affinity | 8526[6] |
| Yohimbine | 398.11[7] | 4.4[7] | Similar to α2B/α2C | Similar to α2A/α2C | Similar to α2A/α2B | Lower Affinity | 40[6][8] |
Note: Specific Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell type. The table presents a summary of reported affinities.
Atipamezole demonstrates a significantly higher selectivity for α2-adrenergic receptors over α1-receptors, with a selectivity ratio of approximately 8526, compared to yohimbine's ratio of about 40.[6] Furthermore, while both compounds show comparable affinity for the α2A, α2B, and α2C subtypes, yohimbine has a notably lower affinity for the α2D-subtype.[4][9] Atipamezole, conversely, exhibits a high affinity for the α2D-adrenergic receptor, approximately 100-fold higher than that of yohimbine.[9]
Experimental Protocols
The determination of binding affinities and functional activity of atipamezole and yohimbine relies on a series of well-established in vitro assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the Ki values of atipamezole and yohimbine for α1- and α2-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Cell lines (e.g., CHO, HEK293) stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A) are cultured.
-
Cells are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine or [3H]-MK-912 for α2) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (atipamezole or yohimbine) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (typically 60-90 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine the biological effect of the antagonist on receptor signaling.
This assay measures the activation of G-proteins coupled to the receptor.
Objective: To confirm the antagonist activity of atipamezole and yohimbine at α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed, sub-maximal concentration of an α2-adrenergic agonist (e.g., UK-14,304) in the presence of varying concentrations of the antagonist (atipamezole or yohimbine).
-
[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture along with GDP.
-
Upon agonist-induced receptor activation, the Gαi subunit exchanges GDP for [35S]GTPγS.
-
The reaction is incubated for a specific time at 30°C.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and the IC50 value for this inhibition is determined.
This assay measures the downstream effect of Gi-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Objective: To determine the functional antagonism of atipamezole and yohimbine on α2-adrenergic receptor-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture: Whole cells expressing the α2-adrenergic receptor are used.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (atipamezole or yohimbine).
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Adenylyl cyclase is then stimulated with forskolin.
-
A fixed concentration of an α2-adrenergic agonist is added to inhibit the forskolin-stimulated cAMP production.
-
The reaction is incubated for a specific time.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and the IC50 for this effect is determined.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
Atipamezole hydrochloride is a highly potent and selective α2-adrenergic receptor antagonist, exhibiting a significantly greater preference for α2- over α1-adrenoceptors compared to yohimbine.[5][6][10] This high selectivity is a key differentiating factor, contributing to a more specific pharmacological profile with potentially fewer off-target effects.[8] While both antagonists effectively block α2A, α2B, and α2C subtypes, their differing affinities for the α2D subtype may also contribute to variations in their in vivo effects.[4][9] The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of these and other adrenergic receptor ligands, facilitating the development of more targeted and effective therapeutics.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effects of atipamezole and yohimbine on medetomidine-induced diuresis in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VetFolio [vetfolio.com]
- 7. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Atipamezole Hydrochloride: A Comprehensive Pharmacokinetic Profile in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride, a potent and selective α2-adrenergic receptor antagonist, is widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists such as medetomidine (B1201911) and dexmedetomidine. Its rapid and reliable reversal of central and peripheral α2-adrenoceptor-mediated effects makes it an invaluable tool. For researchers and professionals in drug development, a thorough understanding of its pharmacokinetic profile in preclinical rodent models is crucial for the design and interpretation of pharmacological and toxicological studies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of atipamezole hydrochloride in rats and mice, supported by detailed experimental protocols and visual representations of key processes.
Pharmacokinetic Profile
The pharmacokinetic properties of atipamezole have been primarily characterized in rats, with more limited quantitative data available for mice. The following sections summarize the key ADME parameters.
Absorption
Atipamezole is rapidly absorbed following parenteral administration in rodents. After intramuscular (IM) injection, peak plasma concentrations are reached quickly, indicating a swift onset of action.
Distribution
Atipamezole exhibits extensive distribution into tissues. Notably, it readily crosses the blood-brain barrier, achieving concentrations in the brain that are two to three times higher than corresponding plasma levels.[1] This efficient central nervous system penetration is critical for its efficacy in reversing the centrally mediated sedative effects of α2-agonists.
Metabolism
The liver is the primary site of atipamezole metabolism. In rats, atipamezole undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 (CYP450) enzyme system.[2] This metabolic pathway is saturable, leading to nonlinear pharmacokinetics at higher doses in this species.[2] The metabolites are largely inactive and are subsequently prepared for excretion.
Excretion
The primary route of elimination for atipamezole and its metabolites is through the urine.[1] The elimination half-life in rats is approximately 1.3 hours, signifying a relatively rapid clearance from the body.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for atipamezole in rodents. A significant data gap exists for key pharmacokinetic parameters in mice.
Table 1: Pharmacokinetic Parameters of Atipamezole in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Elimination Half-Life (t½) | Not Specified | Not Specified | 1.3 hours | [1] |
| Metabolism | Not Specified | Not Specified | Hepatic (Cytochrome P450) | [2] |
| Excretion | Not Specified | Not Specified | Primarily Urine | [1] |
| Brain-to-Plasma Ratio | Not Specified | Not Specified | 2-3 | [1] |
Table 2: Pharmacokinetic Parameters of Atipamezole in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Recommended Dose (Anesthesia Reversal) | Intraperitoneal (IP) | 1.0 - 2.5 mg/kg | Not Applicable | [3] |
| Recommended Dose (Anesthesia Reversal) | Subcutaneous (SC) | 5 mg/kg | Not Applicable | [4] |
| Cmax | Not Reported | Not Reported | Not Reported | |
| Tmax | Not Reported | Not Reported | Not Reported | |
| AUC | Not Reported | Not Reported | Not Reported | |
| Elimination Half-Life (t½) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
This section details the methodologies for conducting pharmacokinetic studies of atipamezole in rodents. These protocols are synthesized from various sources and represent a comprehensive approach.
I. Animal Husbandry and Preparation
-
Species and Strain: Male Sprague-Dawley rats or CD-1 or C57BL/6 mice are commonly used.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the study.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight prior to dosing, with free access to water.
II. Drug Administration
-
Formulation: this compound is typically dissolved in a sterile isotonic saline solution for injection. For oral administration, it can be formulated in a suitable vehicle such as water or a 0.5% methylcellulose (B11928114) solution.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection, typically into the tail vein of rats or mice.[5]
-
Intraperitoneal (IP): Injected into the lower right quadrant of the abdomen.[3]
-
Subcutaneous (SC): Injected into the loose skin over the back or flank.[4]
-
Oral (PO): Administered via oral gavage. The volume should not exceed 10 mL/kg.
-
III. Blood Sampling
-
Sampling Sites:
-
Rats: Serial blood samples can be collected from the tail vein or via a cannulated jugular vein.[5] Terminal blood collection can be performed via cardiac puncture under deep anesthesia.
-
Mice: Serial blood samples can be collected from the saphenous vein or retro-orbital sinus (with appropriate anesthesia).[6] Terminal blood collection is often performed via cardiac puncture or decapitation.[3]
-
-
Blood Collection Time Points: A typical sampling schedule for an IV study might include 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For oral or other extravascular routes, additional earlier time points may be included to capture the absorption phase.
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[7]
IV. Bioanalytical Method: UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying atipamezole in plasma.
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the drug from the plasma into an immiscible organic solvent (e.g., ethyl acetate). The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions (Illustrative Example):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for atipamezole and an internal standard.
-
Mandatory Visualizations
Signaling Pathway of Atipamezole
Experimental Workflow for a Rodent Pharmacokinetic Study
References
- 1. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 2. unmc.edu [unmc.edu]
- 3. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. Pharmacokinetics of medetomidine and atipamezole in dairy calves: an agonist-antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Atipamezole Hydrochloride: Application Notes and Protocols for Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole (B1667673) hydrochloride, a potent and selective α2-adrenoceptor antagonist, has demonstrated significant potential in cognitive research. By blocking presynaptic α2-adrenoceptors in the brain, atipamezole increases the release of norepinephrine, a neurotransmitter crucial for attention, learning, and memory.[1][2] At low doses, atipamezole has been shown to exert beneficial effects on various cognitive functions, including alertness, selective attention, and memory recall in animal models.[1][2] However, higher doses may lead to overstimulation of the noradrenergic system and potentially impair cognitive performance.[1][2] These application notes provide a comprehensive overview of experimental protocols for utilizing atipamezole hydrochloride in cognitive studies, including detailed methodologies for behavioral assays and molecular analyses.
Data Presentation
Table 1: Efficacy of this compound in Cognitive Tasks
| Animal Model | Cognitive Task | Atipamezole Dose (mg/kg) | Key Findings | Reference |
| Aged Fisher 344 Rats | Linear Arm Maze Task | 0.3 | Facilitated acquisition of the task, fewer errors, and faster completion time compared to saline-treated controls. | [3] |
| Aged SD Rats | Morris Water Maze | 0.5 (preconditioning) | Shortened escape latency, prolonged residence time in the target quadrant, and increased number of platform crossings. | [4] |
| Adult Male Rats | Five-Choice Serial Reaction Time Task | 0.03, 0.3, 1.0 | Improved choice accuracy, particularly with reduced stimulus intensity. | [5] |
| Aged Rats | Water Maze Task | 0.3 | Impaired further learning in rats already showing initial acquisition impairment. | [6] |
Table 2: Molecular Effects of this compound on Cognition-Related Markers
| Animal Model | Brain Region | Atipamezole Dose (mg/kg) | Molecular Marker | Effect | Reference |
| Aged SD Rats | Hippocampus, Prefrontal Cortex, Nucleus Accumbens | 0.5 (preconditioning) | p-CREB | Increased expression | [4][7] |
| Aged SD Rats | Hippocampus, Prefrontal Cortex, Nucleus Accumbens | 0.5 (preconditioning) | c-fos | Increased expression | [4][7] |
Experimental Protocols
Morris Water Maze (MWM) Protocol for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
a. Apparatus:
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and other parameters.
-
Distal visual cues placed around the room.
b. Habituation (Day 1):
-
Allow the animal to swim freely in the pool for 60 seconds without the platform.
-
Place the animal on the platform for 30 seconds.
-
Repeat this procedure for 2-3 trials.
c. Acquisition Training (Days 2-5):
-
Place the animal into the pool at one of four quasi-random start locations.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day with an inter-trial interval of at least 15 minutes.
-
Administer this compound or vehicle control intraperitoneally (i.p.) 30-60 minutes before the first trial of each day.
d. Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
e. Data Analysis:
-
Acquisition: Escape latency (time to find the platform), swim distance, and swim speed.
-
Probe Trial: Percentage of time spent in the target quadrant, number of platform location crossings.
Linear Arm Maze Protocol for Working Memory
The linear arm maze is used to assess spatial working memory.
a. Apparatus:
-
A linear maze with a start box at one end and a goal box at the other, with multiple arms (e.g., 8 or 12) radiating from a central platform. For a simple linear maze, it would be a straight alleyway.
-
Food rewards (e.g., sucrose (B13894) pellets) can be placed in the goal box or at the end of specific arms in a radial arm maze.
b. Procedure (for a simple linear maze):
-
Habituation: Allow the rat to explore the maze freely for 5-10 minutes for 2-3 days.
-
Training:
-
Place a food reward in the goal box.
-
Place the rat in the start box and open the door.
-
Record the time taken for the rat to reach the goal box and consume the reward (latency).
-
Record the number of errors (e.g., turning back).
-
Perform multiple trials per day.
-
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle 30-60 minutes before the training session.[3]
c. Data Analysis:
-
Latency to reach the goal box.
-
Number of errors.
-
Speed of arm visits.
Immunohistochemistry for c-fos Expression
This protocol is used to visualize neuronal activation in specific brain regions.
a. Perfusion and Tissue Preparation:
-
Following the behavioral task, deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Extract the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.
b. Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate with a primary antibody against c-fos overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
c. Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number of c-fos positive cells in the brain region of interest (e.g., hippocampus, prefrontal cortex).
Western Blot for p-CREB Expression
This protocol is used to quantify the levels of phosphorylated CREB, an indicator of synaptic plasticity and memory formation.
a. Protein Extraction:
-
Dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against p-CREB overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., β-actin or GAPDH) for normalization.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CREB signal to the total CREB and/or loading control signal.
Mandatory Visualizations
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a specific alpha(2)-adrenoceptor antagonist, atipamezole, on cognitive performance and brain neurochemistry in aged Fisher 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Dose- and parameter-dependent effects of atipamezole, an alpha 2-antagonist, on the performance of rats in a five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of alpha-2 adrenoceptor antagonist, atipamezole, on spatial learning in scopolamine-treated and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Atipamezole Preconditioning on Cognitive Function and Protein Expression in Related Brain Regions of Aged Rats after General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride Anesthesia Reversal Protocol in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride is a potent and selective α2-adrenergic receptor antagonist widely used in veterinary medicine and preclinical research to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine (B1201911), dexmedetomidine (B676), and xylazine.[1][2][3] In research settings involving mice, the use of atipamezole is crucial for facilitating rapid and smooth recovery from anesthesia, thereby reducing the risk of complications like hypothermia and prolonged sedation.[1][4] These application notes provide detailed protocols for the effective use of atipamezole in mice, supported by quantitative data and a comprehensive overview of its mechanism of action.
Atipamezole works by competitively binding to α2-adrenoceptors, displacing the α2-agonist and thereby blocking its effects.[1] This action leads to a rapid reversal of sedation, analgesia, and the associated cardiovascular and respiratory depression caused by the anesthetic agent.[5]
Mechanism of Action: Signaling Pathway
Atipamezole hydrochloride acts as a competitive antagonist at α2-adrenergic receptors. When an α2-agonist like medetomidine or dexmedetomidine is administered, it binds to these receptors, leading to a decrease in the release of norepinephrine (B1679862) from presynaptic neurons. This results in sedation, analgesia, and muscle relaxation. Atipamezole, due to its high affinity for α2-receptors, displaces the agonist, thereby blocking the downstream signaling cascade and rapidly reversing the anesthetic effects.[1][3][6]
Figure 1. Signaling pathway of atipamezole action.
Experimental Protocols
The following protocols outline the preparation and administration of atipamezole for the reversal of commonly used anesthetic cocktails in mice.
Anesthetic Cocktails
1. Ketamine/Medetomidine Anesthesia:
-
Ketamine: 75 mg/kg
-
Medetomidine: 1 mg/kg
-
Administration: Intraperitoneal (IP) or Subcutaneous (SC) injection.
2. Ketamine/Dexmedetomidine Anesthesia:
-
Ketamine: 50-75 mg/kg[7]
-
Dexmedetomidine: 0.5-1 mg/kg[7]
-
Administration: Intraperitoneal (IP) injection.[8]
3. Ketamine/Xylazine Anesthesia:
Atipamezole Reversal Protocol
Materials:
-
This compound (5 mg/mL)
-
Sterile saline or sterile water for injection
-
1 mL sterile syringes with 25-27G needles
-
Heating pad to prevent hypothermia
Procedure:
-
Dilution of Atipamezole: For accurate dosing in mice, it is recommended to dilute the stock solution of atipamezole (5 mg/mL). A common dilution is to create a 0.25 mg/mL solution by adding 0.5 mL of atipamezole to 9.5 mL of sterile saline or water.[9]
-
Dosage Calculation: The recommended dose of atipamezole is typically 1-5 times the dose of the α2-agonist administered. A commonly used and effective dose is 1 mg/kg.[3][10]
-
Administration:
-
Post-Administration Monitoring:
-
Place the mouse on a heating pad to maintain body temperature.[4]
-
Monitor the mouse for the return of reflexes (e.g., righting reflex, pedal withdrawal reflex) and ambulatory behavior.
-
Observe for any adverse effects, although they are rare with atipamezole.
-
Figure 2. Experimental workflow for atipamezole reversal.
Data Presentation
The following tables summarize quantitative data on recovery times following atipamezole administration in mice.
Table 1: Recovery Times after Atipamezole Reversal of Ketamine/α2-Agonist Anesthesia
| Anesthetic Cocktail (Dose, Route) | Atipamezole Dose (Route) | Time to Righting Reflex (min) | Time to Walking (min) | Reference |
| Ketamine (75 mg/kg, SC) + Medetomidine (1 mg/kg, SC) | 5 mg/kg, SC (at 10 min) | Not significantly different from late reversal | Significantly greater than late reversal | [1][2] |
| Ketamine (75 mg/kg, SC) + Medetomidine (1 mg/kg, SC) | 5 mg/kg, SC (at 40 min) | Not significantly different from early reversal | - | [1][2] |
| Ketamine (50 mg/kg, IP) + Dexmedetomidine (0.5 mg/kg, IP) | Atipamezole (dose not specified) | ~10 | 17.4 ± 30.6 | [8][11][12] |
| Ketamine (80 mg/kg, IP) + Xylazine (10 mg/kg, IP) | 1 mg/kg, IP | 10.3 | - | [3] |
Table 2: Dose-Dependent Effects of Atipamezole on Recovery from Medetomidine/Midazolam/Butorphanol (B1668111) Anesthesia
| Atipamezole Dose (mg/kg) | Time to Return of Righting Reflex (min) |
| 0.3 | 11.46 ± 2.34 |
| 1.2 | Significantly shorter than 0.3 mg/kg |
| 2.4 | Significantly shorter than 0.3 mg/kg |
Data adapted from a study investigating hypothermia prevention.[6]
Conclusion
This compound is an effective and reliable agent for the reversal of α2-agonist-induced anesthesia in mice. The provided protocols and data offer a comprehensive guide for researchers to ensure safe and rapid recovery of animals in their studies. Adherence to appropriate dosages, timing of administration, and post-procedural monitoring is essential for optimal outcomes and animal welfare. The use of atipamezole not only expedites recovery but also mitigates potential adverse effects of prolonged anesthesia, making it an indispensable tool in laboratory animal science.
References
- 1. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aalas [aalas.kglmeridian.com]
- 4. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of early atipamezole reversal of medetomidine-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. campusvet.wsu.edu [campusvet.wsu.edu]
- 8. Atipamezole Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended Anesthesia for Some Lab Animals [research.uky.edu]
- 10. newcastle.edu.au [newcastle.edu.au]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Atipamezole reverses ketamine-dexmedetomidine anesthesia without altering the antinociceptive effects of butorphanol and buprenorphine in female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride in Neuroprotection: Application Notes and Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride is a potent and selective α2-adrenoceptor antagonist.[1][2] By blocking presynaptic α2-adrenoceptors in the central and peripheral nervous systems, atipamezole enhances the release of norepinephrine (B1679862), a neurotransmitter with crucial roles in arousal, attention, and stress responses.[3] This mechanism of action has led to its investigation as a potential neuroprotective agent in various experimental models of neurological damage, including traumatic brain injury (TBI) and neurodegenerative conditions.[1][4] These application notes provide a comprehensive overview of the use of atipamezole in preclinical neuroprotection studies, including detailed experimental protocols and a summary of quantitative data.
Mechanism of Action in Neuroprotection
Atipamezole's neuroprotective effects are primarily attributed to its ability to increase noradrenergic neurotransmission. This leads to the activation of downstream signaling pathways that promote neuronal survival and functional recovery. Key aspects of its mechanism include:
-
Enhanced Neuronal Activity: By blocking the feedback inhibition of norepinephrine release, atipamezole increases synaptic concentrations of this neurotransmitter, leading to heightened neuronal activity and arousal.[3]
-
Activation of Pro-Survival Pathways: Increased norepinephrine can activate signaling cascades such as the cAMP response element-binding protein (CREB) pathway.[5] Phosphorylation of CREB (p-CREB) promotes the expression of genes involved in neuronal survival, plasticity, and regeneration.[5][6]
-
Modulation of Neuroinflammation: Studies have shown that atipamezole can attenuate the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in the hippocampus following neurological insult.[5] This anti-inflammatory action may contribute to its neuroprotective properties by reducing secondary injury cascades.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of atipamezole.
Table 1: Atipamezole Hydrochloride Dosage and Administration in Rat Models
| Experimental Model | Route of Administration | Dosage | Treatment Duration | Reference |
| Traumatic Brain Injury (TBI) | Intraperitoneal (i.p.) | 1 mg/kg | Single injection 30 min post-TBI | [9] |
| Traumatic Brain Injury (TBI) | Subcutaneous (s.c.) via osmotic minipump | 100 µg/kg/h | 9 weeks, starting 30 min or 7 days post-TBI | [9] |
| Post-Anesthesia Cognitive Dysfunction | Intraperitoneal (i.p.) | 0.5 mg/kg | Single injection 60 min before anesthesia | |
| Status Epilepticus-Induced Brain Damage | Subcutaneous (s.c.) via osmotic minipump | 100 µg/kg/h | 9 weeks, starting 1 week after status epilepticus | [10] |
Table 2: Effects of Atipamezole on Functional Outcomes in Rat Models of TBI
| Outcome Measure | Atipamezole Treatment | Result | Reference |
| Motor Function (Composite Neuroscore) | 100 µg/kg/h for 9 weeks | Improved performance | [9] |
| Motor Function (Beam-Walking Test) | 100 µg/kg/h for 9 weeks | Improved performance | [9] |
| Spatial Learning & Memory (Morris Water Maze) | 100 µg/kg/h for 9 weeks | No significant effect | [9] |
| Seizure Susceptibility (Pentylenetetrazol test) | 100 µg/kg/h for 9 weeks (starting 7 days post-TBI) | Reduced seizure susceptibility | [9] |
Experimental Protocols
Lateral Fluid Percussion Injury (LFPI) Rat Model of TBI
This protocol describes the induction of a moderate TBI in rats, a widely used and reproducible model.[11][12][13]
Materials:
-
Male Wistar or Sprague-Dawley rats (350-400 g)
-
Isoflurane (B1672236) anesthesia system
-
Stereotaxic frame
-
High-speed drill with a 3.0 mm trephine bit
-
Fluid percussion device
-
Dental acrylic cement
-
Surgical tools (scalpel, forceps, etc.)
-
Saline (0.9%)
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the rat with 3% isoflurane in 100% oxygen.[12] Maintain anesthesia with 2-2.5% isoflurane via a nose cone.[12]
-
Place the rat in the stereotaxic frame and maintain body temperature at 37-38°C with a heating pad.[12]
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy (3.0 mm diameter) at the following coordinates relative to bregma: 3.0 mm posterior and 6.0 mm lateral to the midline (left hemisphere), ensuring the dura remains intact.[12]
-
Secure a hollow plastic injury cap over the craniotomy using dental acrylic cement.[12]
-
Fill the injury cap with sterile 0.9% saline.[12]
-
Once the cement has hardened, discontinue anesthesia and connect the rat's head cap to the fluid percussion device.
-
When the rat exhibits a hind-limb withdrawal reflex to a paw pinch, deliver a moderate fluid percussion pulse (approximately 2.7 atm).[12]
-
Immediately after the injury, remove the head cap, suture the scalp incision, and apply a topical antibiotic.
-
Place the rat in a heated recovery chamber until it is fully ambulatory.
Beam-Walking Test for Motor Coordination
This test assesses motor coordination and balance, particularly of the hindlimbs.[14][15][16][17]
Materials:
-
Elevated narrow beam (e.g., 2.5 cm wide, 150 cm long)
-
Home cage or a dark box to serve as a goal
-
Video recording system (optional, for blinded scoring)
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the test.
-
Place the rat at one end of the beam and encourage it to traverse to its home cage or a dark box placed at the other end.
-
Record the time taken to cross the beam and the number of foot slips (errors) for each hindlimb.
-
A foot slip is defined as any instance where the hind paw slips off the top of the beam.
-
Perform three trials for each rat and calculate the average time and number of foot slips.
-
A scoring system can also be used, for example, a 7-point scale where 1 indicates the inability to cross and 7 represents normal walking with fewer than two foot slips.[15]
Morris Water Maze for Spatial Learning and Memory
This test is a widely used method to assess hippocampal-dependent spatial learning and memory.[18][19][20][21][22]
Materials:
-
Circular water tank (e.g., 1.5 m diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Water (22 ± 1°C) made opaque with non-toxic white or black tempera paint
-
Visual cues placed around the room
-
Video tracking system
Procedure:
-
Acquisition Phase (e.g., 4 days, 4 trials per day):
-
Place the escape platform in a fixed quadrant of the pool.
-
Gently place the rat into the water facing the pool wall at one of four quasi-random start positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using the video tracking system.
-
-
Probe Trial (e.g., on day 5):
-
Remove the escape platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Visualizations
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 5. scienceopen.com [scienceopen.com]
- 6. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of acute proinflammatory cytokine and chemokine upregulation by post-injury administration of a novel small molecule improves long-term neurologic outcome in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disease-modifying effect of atipamezole in a model of post-traumatic epilepsy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Atipamezole, an alpha(2)-adrenoceptor antagonist, has disease modifying effects on epileptogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.3. Fluid percussion injury [bio-protocol.org]
- 13. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rodent behavioural test - Sensory motor function - Beam walking - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 15. conductscience.com [conductscience.com]
- 16. 2.5.1. Beam-Walking Test [bio-protocol.org]
- 17. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 18. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 19. coconote.app [coconote.app]
- 20. queensu.ca [queensu.ca]
- 21. researchgate.net [researchgate.net]
- 22. mmpc.org [mmpc.org]
Application Notes and Protocols: Atipamezole Hydrochloride for Reversing Xylazine Sedation in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of atipamezole (B1667673) hydrochloride to effectively and safely reverse the sedative and analgesic effects of xylazine (B1663881) in common laboratory animal species. Adherence to these protocols is crucial for ensuring animal welfare and the integrity of research data.
Introduction
Xylazine, an alpha-2 adrenergic agonist, is widely used in veterinary medicine and biomedical research to induce sedation, muscle relaxation, and analgesia. While effective, prolonged sedation can lead to complications such as hypothermia, cardiovascular depression, and delayed recovery, which can impact animal well-being and experimental outcomes.[1][2] Atipamezole hydrochloride is a potent and selective alpha-2 adrenergic antagonist that competitively inhibits alpha-2 adrenergic receptors.[3] This competitive inhibition rapidly reverses the effects of xylazine, leading to a swift and smooth recovery from sedation.[1][3]
Mechanism of Action
Xylazine acts as an agonist at presynaptic and postsynaptic alpha-2 adrenergic receptors in the central and peripheral nervous systems. Activation of these receptors inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation. Atipamezole, with its high affinity for alpha-2 receptors, competitively displaces xylazine from these binding sites, thereby blocking its effects and restoring normal neurotransmission.[3] Atipamezole has a high preference for alpha-2 over alpha-1 receptors, with a binding ratio of 8526:1, which contributes to its low rate of side effects.[3]
References
Application Notes and Protocols for Atipamezole Hydrochloride Administration in Preclinical Research
Introduction
Atipamezole (B1667673) hydrochloride is a potent and highly selective synthetic α2-adrenergic receptor antagonist.[1][2][3] In preclinical and veterinary settings, it is primarily used to reverse the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine (B676), medetomidine (B1201911), and xylazine.[2][3][4] Its mechanism of action involves competitive inhibition of α2-adrenergic receptors, effectively displacing the agonist and rapidly restoring the subject's physiological state.[1][5] Atipamezole's high selectivity for α2- over α1-receptors (a ratio of 8526:1) minimizes off-target effects, making it a reliable reversal agent.[2][5] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the administration of atipamezole hydrochloride across various routes in preclinical research settings.
Quantitative Data Summary
The efficacy and pharmacokinetic profile of atipamezole can vary depending on the animal species and the route of administration. The following tables summarize key quantitative data from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Tmax (Time to Max. Concentration) | Elimination Half-Life (t½) | Key Findings |
| Dog | Intramuscular (IM) | Approx. 10 minutes[1][2][5][6] | 2.6 hours[2][5] | Rapid absorption following IM injection.[1][6] Arousal is typically observed within 5-10 minutes.[1][5] |
| Rat | Intramuscular (IM) | Not specified | 1.3 hours[2][5] | Undergoes extensive hepatic biotransformation with metabolites excreted primarily in urine.[2][3] |
| Rat | Subcutaneous (SC) | Not specified | Not specified | The LD50 for rats via subcutaneous administration is 44 mg/kg.[5] |
| Calf | Intravenous (IV) | Immediate | Not specified | In calves, IV atipamezole can cause a transient increase in medetomidine plasma concentration, likely due to displacement from receptors in highly perfused tissues.[7][8] |
Table 2: Recommended Dosages for Reversal of α2-Agonists
| Species | Agonist | Atipamezole Dose | Administration Route | Notes |
| Dog | Medetomidine | 5x the medetomidine dose (µg/kg)[9][10] | Intramuscular (IM)[1][6] | The injection volume of atipamezole (5 mg/mL) is typically equal to the volume of medetomidine (1 mg/mL) administered.[9][11] |
| Dog | Dexmedetomidine | 10x the dexmedetomidine dose (µg/kg)[9][10] | Intramuscular (IM)[1][6] | The injection volume of atipamezole (5 mg/mL) is typically equal to the volume of dexmedetomidine (0.5 mg/mL) administered.[9][11] |
| Cat | Medetomidine | 2.5x the medetomidine dose (µg/kg)[10] | Intramuscular (IM) | The dosing recommendation in cats is lower to reduce the risk of excitement.[12] |
| Cat | Dexmedetomidine | 5x the dexmedetomidine dose (µg/kg)[10] | Intramuscular (IM) | Atipamezole is not licensed for use in cats in the US, but it is used off-label.[3][5] |
| Rat | Xylazine/Ketamine | 0.1 mg/kg | Intraperitoneal (IP) | Used to facilitate rapid recovery after short surgical procedures. |
| Rat | Medetomidine | 1 mg/kg[13] | Intraperitoneal (IP) | Effective for reversing anesthesia after experimental procedures.[13] |
| Mouse | Xylazine/Tiletamine/Zolazepam | 1 mg/kg[14] | Intraperitoneal (IP) | Provides effective and prompt reversal of anesthesia.[14] |
Visualized Diagrams
Signaling Pathway
Caption: Atipamezole competitively antagonizes the α2-adrenergic receptor, blocking agonist effects.
Experimental Workflow
Caption: A typical experimental workflow for sedation reversal using atipamezole in preclinical research.
Detailed Experimental Protocols
The following are generalized protocols for common administration routes. Researchers must adapt dosages and volumes based on the specific species, body weight, and the preceding α2-agonist dose, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intramuscular (IM) Administration
This is the most common and approved route for atipamezole in dogs.[1][5][6]
-
Objective: To reverse α2-agonist-induced sedation via intramuscular injection.
-
Materials:
-
This compound solution (typically 5 mg/mL)
-
Sterile syringe (e.g., 1 mL or 3 mL) with an appropriate gauge needle (e.g., 23-25G for rodents, 22G for dogs/cats)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
-
Procedure:
-
Dose Calculation: Calculate the required volume of atipamezole based on the animal's body weight and the recommended dose (see Table 2). For example, to reverse dexmedetomidine in a dog, the atipamezole volume is often equal to the volume of dexmedetomidine (0.5 mg/mL) that was administered.[5][9]
-
Site Preparation: Select a suitable muscle mass for injection, such as the quadriceps or lumbar muscles. Swab the injection site with an alcohol wipe.
-
Administration: Insert the needle into the muscle belly and aspirate gently to ensure a blood vessel has not been entered. Inject the calculated volume smoothly.
-
Post-Injection Monitoring: Place the animal in a quiet and safe environment to recover.[10][15] Monitor for signs of arousal, which typically begin within 5-10 minutes.[5] Also, observe for potential adverse effects such as transient hypotension, hyperactivity, vomiting, or muscle tremors.[10][15]
-
Protocol 2: Intraperitoneal (IP) Administration
A common route for administration in rodents.
-
Objective: To reverse α2-agonist-induced sedation via intraperitoneal injection in rodents.
-
Materials:
-
This compound solution (5 mg/mL)
-
Sterile 0.9% saline for dilution
-
Sterile syringe (e.g., 1 mL) with an appropriate gauge needle (e.g., 25-27G)
-
-
Procedure:
-
Drug Preparation: For small animals like mice or rats, the commercial concentration of atipamezole (5 mg/mL) may be too high for accurate dosing. A dilution may be necessary. For example, to achieve a 0.05 mg/mL solution, dilute 0.1 mL of 5 mg/mL atipamezole with 9.9 mL of sterile saline.
-
Dose Calculation: Calculate the required volume based on the animal's weight and the desired dose (e.g., 0.1 mg/kg to 1 mg/kg for rats/mice).[14]
-
Animal Restraint: Gently restrain the rodent, ensuring the head is tilted slightly downwards to move abdominal organs away from the injection site.
-
Administration: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or cecum. A 15-20 degree angle of insertion is appropriate. Do not aspirate. Inject the solution smoothly.
-
Post-Injection Monitoring: Monitor the animal for recovery, which is typically rapid. The time to return of the righting reflex after atipamezole administration in rats has been recorded at approximately 3.66 minutes.[16]
-
Protocol 3: Subcutaneous (SC) Administration
This route provides slower absorption compared to IM or IV routes.
-
Objective: To reverse α2-agonist-induced sedation via subcutaneous injection.
-
Materials:
-
This compound solution (5 mg/mL)
-
Sterile syringe (e.g., 1 mL) with an appropriate gauge needle (e.g., 25G)
-
-
Procedure:
-
Dose Calculation: Calculate the required volume based on the animal's body weight and study-specific dosage.
-
Site Preparation: Select a site with loose skin, typically the interscapular region (nape of the neck).
-
Administration: Gently lift the skin to form a "tent." Insert the needle into the base of the tented skin, parallel to the body. Aspirate to check for blood, and if none appears, inject the solution.
-
Post-Injection Monitoring: Observe the animal for signs of recovery. Onset may be slightly slower than with IM administration. Monitor the injection site for any local reactions.
-
Protocol 4: Intravenous (IV) Administration (Caution Advised)
IV administration of atipamezole is generally not recommended due to the risk of profound, transient hypotension and potential for cardiovascular collapse.[5] This route should only be considered in emergency situations or under carefully controlled experimental conditions with cardiovascular monitoring.
-
Objective: To achieve the most rapid possible reversal of α2-agonist effects.
-
Materials:
-
This compound solution (5 mg/mL)
-
Sterile 0.9% saline for dilution
-
Sterile syringe with an appropriate needle or an established IV catheter
-
Cardiovascular monitoring equipment (ECG, blood pressure monitor)
-
-
Procedure:
-
Dose Calculation and Dilution: Calculate the required dose. It is strongly recommended to dilute the dose in sterile saline and administer it slowly over several minutes to mitigate hypotensive effects.
-
Administration: Administer the diluted solution slowly via a patent IV catheter.
-
Intensive Monitoring: Continuously monitor heart rate and blood pressure. Rapid administration can cause a sudden drop in blood pressure followed by reflex tachycardia.[5] Be prepared for supportive care if severe cardiovascular changes occur. The reversal of bradycardia is typically observed within three minutes.[1][6]
-
References
- 1. ANTISEDAN® (this compound) [dailymed.nlm.nih.gov]
- 2. mixlab.com [mixlab.com]
- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atipamezole - Wikipedia [en.wikipedia.org]
- 6. DailyMed - ANTISEDAN- this compound injection, solution [dailymed.nlm.nih.gov]
- 7. Pharmacokinetics of medetomidine and atipamezole in dairy calves: an agonist-antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dosage and administration - Antisedan 5 mg/ml Solution for Injection [noahcompendium.co.uk]
- 10. fortehealthcare.com [fortehealthcare.com]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. medycynawet.edu.pl [medycynawet.edu.pl]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. researchgate.net [researchgate.net]
Atipamezole Hydrochloride: Application Notes and Protocols for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride is a potent and selective α2-adrenoceptor antagonist.[1] Primarily known in veterinary medicine for its role in reversing the sedative and analgesic effects of α2-adrenoceptor agonists like dexmedetomidine, its specific mechanism of action holds significant value for neuroscience research, particularly in the study of synaptic plasticity.[2][3][4] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[5] Processes like long-term potentiation (LTP) and long-term depression (LTD) are cellular correlates of these cognitive functions.
Norepinephrine (B1679862) (NE), a key neuromodulator in the brain, plays a crucial role in regulating synaptic plasticity.[6][7] By acting on adrenergic receptors, NE can modulate the threshold for LTP and LTD induction.[8][9] Atipamezole, by blocking the presynaptic α2-adrenoceptors which act as a negative feedback mechanism for NE release, increases the synaptic concentration of norepinephrine.[10] This enhancement of noradrenergic signaling can, in turn, influence synaptic plasticity, making atipamezole a valuable pharmacological tool to investigate the role of the noradrenergic system in learning and memory processes.
These application notes provide detailed protocols for utilizing atipamezole hydrochloride in both in vitro and in vivo models to study its effects on synaptic plasticity.
Mechanism of Action in Synaptic Plasticity
This compound acts as a competitive antagonist at α2-adrenergic receptors. In the context of synaptic plasticity, its primary mechanism is the enhancement of norepinephrine release. Presynaptic α2-adrenoceptors function as autoreceptors; their activation by norepinephrine inhibits further release of the neurotransmitter. By blocking these receptors, atipamezole disinhibits noradrenergic neurons, leading to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine can then act on postsynaptic β-adrenergic receptors, which are known to be involved in the modulation of LTP and LTD.[6][8]
The downstream signaling cascade involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which can lead to the phosphorylation of the cAMP response element-binding protein (CREB).[11] Phosphorylated CREB (pCREB) is a transcription factor that plays a critical role in the synthesis of proteins required for the late phase of LTP and long-term memory consolidation.[12][13]
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following tables summarize representative concentrations and dosages of this compound and related compounds used in neuroscience research. Note that specific dose-response relationships for atipamezole's effect on LTP and LTD are not yet extensively published; therefore, initial experiments should include a dose-response analysis to determine the optimal concentration for the desired effect.
Table 1: this compound Concentrations for In Vitro Studies
| Compound | Preparation | Concentration Range | Application | Reference |
| Atipamezole HCl | Stock solution in dH₂O or ACSF | 1 µM - 30 µM | Bath application | Inferred from related α2-antagonists |
| Yohimbine | Stock solution in dH₂O or ACSF | 1 µM - 10 µM | Bath application | [14] |
| Idazoxan | Stock solution in dH₂O or ACSF | 1 µM - 10 µM | Bath application | [15] |
Table 2: this compound Dosages for In Vivo Studies
| Compound | Animal Model | Route of Administration | Dosage Range | Application | Reference |
| Atipamezole HCl | Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Behavioral studies | [1] |
| Atipamezole HCl | Mouse | Intraperitoneal (i.p.) | 1.0 - 2.5 mg/kg | Anesthesia reversal | [13] |
| Yohimbine | Rat | Intraperitoneal (i.p.) | 0.133 - 1.2 mg/kg | In vivo LTP | [16] |
Experimental Protocols
Note: The following protocols are representative methodologies. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and governmental guidelines for animal care and use.
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices and subsequent recording of field excitatory postsynaptic potentials (fEPSPs) to assess the effect of atipamezole on LTP.
1. Materials and Reagents:
-
This compound
-
Rodent (rat or mouse)
-
Dissection tools
-
Vibratome
-
Incubation and recording chambers
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose.
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Electrophysiology rig (amplifier, digitizer, stimulator, electrodes)
2. Slice Preparation:
-
Prepare and chill slicing solutions. Continuously bubble all solutions with carbogen.
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold slicing solution.
-
Isolate the hippocampus.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least another 30 minutes before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 28-30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Prepare a stock solution of this compound in dH₂O or aCSF.
-
Bath apply atipamezole at the desired final concentration. Allow at least 20 minutes for the drug to equilibrate.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-induction fEPSP slopes to the pre-induction baseline average.
-
Compare the magnitude of LTP in slices treated with atipamezole to control slices (vehicle-treated).
Protocol 2: In Vivo Electrophysiology
This protocol provides a general framework for studying the effects of systemically administered atipamezole on synaptic plasticity in the anesthetized or freely moving rodent.
1. Materials and Reagents:
-
This compound
-
Rodent (rat)
-
Stereotaxic apparatus
-
Anesthesia (e.g., urethane (B1682113) for anesthetized prep)
-
Recording and stimulating electrodes
-
Electrophysiology recording system
2. Surgical Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the hippocampus or other brain region of interest.
-
Slowly lower the stimulating and recording electrodes to the target coordinates.
3. Electrophysiological Recording:
-
Allow the preparation to stabilize for at least 30 minutes after electrode placement.
-
Record stable baseline evoked field potentials for 20-30 minutes.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.
-
Continue baseline recording for a period to observe any direct effects of the drug on basal synaptic transmission.
-
Induce LTP using an appropriate high-frequency stimulation protocol.
-
Record evoked potentials for at least 1-2 hours post-induction.
4. Data Analysis:
-
Analyze the field potential amplitude or slope as described in the in vitro protocol.
-
Compare the level of potentiation between atipamezole-treated and vehicle-treated animals.
Protocol 3: Western Blot for pCREB/CREB
This protocol can be used to assess the molecular effects of atipamezole on a key signaling molecule in synaptic plasticity.
1. Sample Preparation:
-
Treat animals or hippocampal slices with atipamezole as described in the electrophysiology protocols.
-
At a specific time point following treatment or LTP induction, rapidly dissect the hippocampus or other brain region of interest.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated CREB (pCREB) and total CREB overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Data Analysis:
-
Quantify the band intensities for pCREB and total CREB.
-
Calculate the ratio of pCREB to total CREB for each sample.
-
Compare this ratio between atipamezole-treated and control groups.
Conclusion
This compound offers a valuable tool for dissecting the role of the noradrenergic system in synaptic plasticity. By selectively blocking presynaptic α2-adrenoceptors, it allows for the targeted enhancement of norepinephrine signaling. The protocols outlined here provide a framework for researchers to investigate the effects of atipamezole on LTP and LTD at both the physiological and molecular levels. Such studies will contribute to a deeper understanding of the neuromodulatory control of learning and memory and may inform the development of novel therapeutic strategies for cognitive disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A starting kit for training and establishing in vivo electrophysiology, intracranial pharmacology, and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presynaptic α2-adrenoceptors control excitatory, but not inhibitory, transmission at rat hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oruen.com [oruen.com]
- 9. Neuroplasticity Regulation by Noradrenaline in Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noradrenergic control of associative synaptic plasticity by selective modulation of instructive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonistic effects of atipamezole, flumazenil and 4-aminopyridine against anaesthesia with medetomidine, midazolam and ketamine combination in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of alpha2-adrenergic drugs on the activity of neurons in the rat nucleus raphe magnus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha2-adrenoceptor modulation of long-term potentiation elicited in vivo in rat occipital cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride In Vivo Microdialysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride is a potent and selective α2-adrenergic receptor antagonist. It competitively inhibits α2-adrenergic receptors, making it a valuable tool in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists like dexmedetomidine (B676) and medetomidine. In neuroscience research, atipamezole is utilized to investigate the role of the noradrenergic system in various physiological and pathological processes. In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to assess the effects of atipamezole hydrochloride on neurotransmitter levels.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of atipamezole administration on extracellular norepinephrine (B1679862) and dopamine (B1211576) levels in the rat brain, as measured by in vivo microdialysis.
Table 1: Effect of Atipamezole on Extracellular Norepinephrine Levels in the Rat Brain
| Brain Region | Animal Model | Atipamezole Dose (mg/kg, IP) | Maximum Increase in Norepinephrine (% of Baseline) | Reference |
| Medial Prefrontal Cortex | Rat | 3 | ~150% | [1] |
| Frontal Cortex | Rat | 1 | Not specified, but significant increase | [2] |
| Hypothalamus | Rat | Not specified, systemic | ~2-fold increase |
Table 2: Effect of Atipamezole on Extracellular Dopamine Levels in the Rat Brain
| Brain Region | Animal Model | Atipamezole Dose (mg/kg, IP) | Maximum Increase in Dopamine (% of Baseline) | Reference |
| Medial Prefrontal Cortex | Rat | 3 | ~150% | [1] |
| Medial Prefrontal Cortex | Rat | Not specified | Atipamezole prevents the α2-receptor-mediated fall in extracellular dopamine | [3][4] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
This protocol outlines the procedure for implanting a guide cannula for subsequent insertion of a microdialysis probe into a specific brain region of a rat.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill
-
Bone screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Monitor the depth of anesthesia throughout the surgical procedure.
-
Stereotaxic Implantation:
-
Place the anesthetized rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
Determine the stereotaxic coordinates for the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, hypothalamus) from a rat brain atlas.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using bone screws and dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment. House the animals individually to prevent damage to the implant.
-
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the steps for conducting the microdialysis experiment to measure neurotransmitter levels following atipamezole administration.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (with appropriate membrane length and molecular weight cut-off)
-
Microinfusion pump
-
Fraction collector (optional, for automated sample collection)
-
Artificial cerebrospinal fluid (aCSF) for perfusion. A typical aCSF solution contains (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with a phosphate (B84403) buffer.
-
This compound solution (for systemic administration, typically intraperitoneal - IP)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for neurotransmitter analysis.
Procedure:
-
Probe Insertion:
-
Gently restrain the awake, freely moving rat.
-
Remove the dummy cannula from the guide cannula and insert the microdialysis probe.
-
-
Perfusion and Equilibration:
-
Connect the probe inlet to the microinfusion pump and the outlet to a collection vial.
-
Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Atipamezole Administration:
-
Administer this compound systemically (e.g., via IP injection) at the desired dose.
-
-
Post-administration Sample Collection:
-
Continue to collect dialysate samples at the same regular intervals for a predetermined period (e.g., 2-3 hours) to monitor the time course of the drug's effect.
-
-
Sample Handling and Analysis:
-
Immediately after collection, samples should be stored at -80°C until analysis.
-
Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Perform statistical analysis to determine the significance of the changes in neurotransmitter levels.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of atipamezole at the presynaptic α2-adrenergic autoreceptor.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for atipamezole in vivo microdialysis.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Differences in the mechanisms that increase noradrenaline efflux after administration of d-amphetamine: a dual-probe microdialysis study in rat frontal cortex and hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Atipamezole Hydrochloride in Preclinical Addiction and Withdrawal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole (B1667673) hydrochloride, a potent and selective α2-adrenergic receptor antagonist, serves as a valuable pharmacological tool in the study of withdrawal syndromes in various addiction models. Its primary mechanism involves the blockade of α2-adrenoceptors, which are critically involved in mitigating the sympathetic nervous system's hyperactivity characteristic of withdrawal from several substances of abuse. By antagonizing these receptors, atipamezole can precipitate or exacerbate withdrawal symptoms, providing a controlled and temporally precise model for investigating the neurobiological underpinnings of addiction and for the preclinical evaluation of potential therapeutic interventions.
These application notes provide detailed protocols for the use of atipamezole in precipitating withdrawal from α2-adrenergic agonists and substances of abuse with a noradrenergic component to their withdrawal syndrome, such as opioids when used in conjunction with α2-agonists.
Mechanism of Action
Atipamezole acts as a competitive antagonist at α2-adrenergic receptors, displacing α2-agonists like clonidine (B47849), dexmedetomidine, and xylazine (B1663881) from their binding sites.[1] In the context of addiction, chronic exposure to certain drugs, particularly opioids and α2-adrenergic agonists themselves, leads to adaptive changes in the noradrenergic system. During withdrawal, the abrupt cessation of the drug results in a hyperactive noradrenergic state, contributing significantly to the somatic and affective symptoms observed. Atipamezole, by blocking the inhibitory presynaptic α2-autoreceptors, further enhances norepinephrine (B1679862) release, thus precipitating a robust and measurable withdrawal syndrome.[2] This precipitated withdrawal model allows for the precise timing of withdrawal onset and a more synchronized and intense expression of symptoms compared to spontaneous withdrawal.
Data Presentation
The following tables summarize quantitative data from key studies utilizing atipamezole to precipitate withdrawal symptoms.
Table 1: Atipamezole-Precipitated Withdrawal from α2-Adrenergic Agonists in Rodents
| Species | Agonist (Chronic Treatment) | Atipamezole Dose & Route | Key Withdrawal Signs Observed | Quantitative Measures | Reference |
| Rat | Clonidine (200 µg/kg/day via osmotic mini-pump for 7-10 days) | 1.5 mg/kg, i.p. | Shaking, vigorous digging, whole-body seizure-like movements, tachycardia, increased splanchnic sympathetic nerve discharge | 8-10 fold increase in c-Fos-positive cells in locus coeruleus, nucleus of the solitary tract, and rostral ventrolateral medulla. | [2] |
| Mouse | Xylazine (0.5 mg/kg, i.p.) + Fentanyl (0.1 mg/kg, i.p.) | 1 mg/kg, s.c. | Paw tremors, jumping, increased global withdrawal scores | Z-scores of withdrawal symptoms were calculated to eliminate weighting of one symptom over others. | [3] |
Note: Data on atipamezole-precipitated withdrawal from opioids alone or alcohol is limited. The primary application is in models involving α2-adrenergic agonists.
Experimental Protocols
Protocol 1: Atipamezole-Precipitated Clonidine Withdrawal in Rats
This protocol is adapted from Stornetta et al. (1997) and is designed to induce a robust withdrawal syndrome from a chronically administered α2-adrenergic agonist.[2]
Materials:
-
Male Wistar rats (250-350 g)
-
Clonidine hydrochloride
-
Osmotic mini-pumps (e.g., Alzet)
-
Atipamezole hydrochloride
-
Sterile saline
-
Animal observation chambers
-
Apparatus for measuring physiological parameters (e.g., heart rate, blood pressure)
-
(Optional) Equipment for immunohistochemistry (for c-Fos analysis)
Procedure:
-
Induction of Dependence:
-
Anesthetize rats using an appropriate anesthetic agent.
-
Surgically implant osmotic mini-pumps subcutaneously, set to deliver clonidine at a rate of 200 µg/kg/day for 7-10 days. Control animals should receive saline-filled pumps.
-
Allow animals to recover from surgery and house them individually with free access to food and water.
-
-
Precipitation of Withdrawal:
-
On the day of the experiment (after 7-10 days of chronic clonidine infusion), allow the animals to acclimate to the observation chambers for at least 30 minutes.
-
Prepare a solution of this compound in sterile saline.
-
Administer atipamezole at a dose of 1.5 mg/kg via intraperitoneal (i.p.) injection. Control groups should receive a saline injection.
-
-
Assessment of Withdrawal:
-
Immediately after atipamezole injection, begin observing and scoring behavioral signs of withdrawal for a period of at least 60 minutes.
-
Behavioral Scoring: Quantify the frequency and/or duration of behaviors such as:
-
Shaking (wet-dog shakes)
-
Vigorous digging
-
Seizure-like movements (myoclonic jerks)
-
Ptosis (eyelid drooping)
-
Piloerection
-
-
Physiological Monitoring: If feasible, continuously monitor heart rate and blood pressure. Expect a significant increase in heart rate (tachycardia) following atipamezole administration in clonidine-dependent animals.
-
(Optional) c-Fos Immunohistochemistry: Two hours after atipamezole injection, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde. Process the brains for c-Fos immunohistochemistry to identify neuronal activation in brain regions associated with withdrawal, such as the locus coeruleus, nucleus of the solitary tract, and rostral ventrolateral medulla.[2]
-
Protocol 2: Atipamezole-Precipitated Withdrawal in a Fentanyl/Xylazine Co-Administration Mouse Model
This protocol is based on a model of withdrawal from opioids adulterated with the α2-adrenergic agonist xylazine, as described by Bedard et al.[3]
Materials:
-
Male or female C57BL/6J mice
-
Fentanyl hydrochloride
-
Xylazine hydrochloride
-
This compound
-
Sterile saline
-
Animal observation chambers
-
Behavioral scoring sheets or software
Procedure:
-
Drug Administration:
-
Prepare solutions of fentanyl (0.1 mg/kg), xylazine (0.5 mg/kg), and a combination of both in sterile saline.
-
Administer the drug solutions or saline (for control groups) via intraperitoneal (i.p.) injection.
-
-
Precipitation of Withdrawal:
-
Two hours after the initial drug administration, administer atipamezole at a dose of 1 mg/kg via subcutaneous (s.c.) injection.
-
-
Assessment of Withdrawal:
-
Immediately place the mice in individual observation chambers and record their behavior for a 30-minute period.
-
Behavioral Scoring: Score the presence and severity of various withdrawal signs, including:
-
Paw tremors
-
Jumping
-
Head shakes
-
Wet-dog shakes
-
Diarrhea
-
Ptosis
-
Piloerection
-
-
Global Withdrawal Score: A global withdrawal score can be calculated by summing the scores for each individual sign. To avoid weighting of any single symptom, data can be converted to z-scores for analysis.[3]
-
Mandatory Visualizations
Caption: Atipamezole blocks presynaptic α2-autoreceptors, increasing norepinephrine release and withdrawal symptoms.
Caption: Experimental workflow for atipamezole-precipitated withdrawal studies in rodents.
Caption: Logical relationship of atipamezole inducing withdrawal in a state of α2-agonist dependence.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Atipamezole Hydrochloride Dosage to Avoid Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Atipamezole (B1667673) Hydrochloride in experimental settings. The focus is on dose optimization to minimize or avoid adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atipamezole Hydrochloride?
A1: this compound is a potent and highly selective synthetic α2-adrenergic receptor antagonist.[1][2][3] Its primary function is to reverse the sedative and analgesic effects of α2-adrenergic agonists, such as dexmedetomidine (B676) and medetomidine (B1201911).[2] It achieves this by competitively binding to α2-adrenergic receptors, thereby displacing the agonist and blocking its effects.[2]
Q2: What are the most common side effects associated with this compound administration in research animals?
A2: Common side effects are generally mild and transient. These can include:
-
Cardiovascular: A transient drop in blood pressure may occur within the first 10 minutes after injection, sometimes followed by a brief increase in heart rate (tachycardia).[4][5]
-
Central Nervous System: CNS excitement can manifest as muscle tremors, hyperactivity, or over-alertness.[4][5] In some cases, abrupt reversal of sedation can lead to nervousness or delirium.[2]
-
Gastrointestinal: Vomiting, hypersalivation, and diarrhea are occasionally observed.[2]
-
Other: Increased respiratory rate, uncontrolled urination, and defecation have also been reported.[4]
Q3: How can the risk of side effects be minimized?
A3: The risk of side effects can be significantly reduced by:
-
Slow Administration: Administering atipamezole slowly can help minimize the chances of adverse reactions.[2]
-
Appropriate Dosing: Using the lowest effective dose is crucial. The dosage is often dependent on the dose of the α2-agonist being reversed.
-
Route of Administration: Intramuscular (IM) injection is the recommended route for routine reversal. Intravenous (IV) administration should be reserved for emergencies due to a higher risk of cardiovascular side effects like hypotension and collapse.[2]
-
Post-Administration Monitoring: Animals should be monitored in a quiet environment during the recovery period.[5]
Q4: Can this compound reverse the effects of anesthetic agents other than α2-agonists?
A4: No, this compound is specific for α2-adrenergic receptors and will not reverse the effects of other classes of sedatives or anesthetics, such as ketamine, opioids, or benzodiazepines. It is important to remember that the effects of these other agents may persist after the reversal of the α2-agonist.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Severe Hypotension and/or Cardiovascular Collapse | Rapid intravenous (IV) administration of Atipamezole. | IV administration is not recommended for routine reversal.[2] In an emergency, if IV administration is necessary, it should be done very slowly while monitoring cardiovascular parameters closely. |
| Prolonged Sedation or Re-sedation after Reversal | The dose of Atipamezole may be insufficient to fully antagonize the α2-agonist, or the half-life of the agonist may be longer than that of atipamezole. | Consider administering a second, smaller dose of Atipamezole. Ensure the initial dose was calculated correctly based on the α2-agonist dose. |
| Hyperactivity, Muscle Tremors, or Seizures | Atipamezole overdose or use in an animal not previously sedated with an α2-agonist.[4][5] If ketamine was used in the anesthetic protocol, its effects are not reversed by atipamezole and can cause seizures.[5] | These signs may be reversed by administering a small dose of an α2-agonist like medetomidine or dexmedetomidine.[4][5] Do not administer atipamezole within 30-40 minutes of ketamine administration.[5] |
| Vomiting | A known, occasional side effect of Atipamezole. | This is typically transient. Ensure the animal does not aspirate the vomitus. If vomiting is severe or persistent, consider supportive care. |
Data Presentation
Table 1: Recommended this compound Dosing for Reversal of Dexmedetomidine and Medetomidine in Dogs
| α2-Agonist Administered | Route of α2-Agonist Administration | Recommended Atipamezole Dose (mcg/m²) |
| Dexmedetomidine or Medetomidine | Intravenous (IV) | 3750 |
| Dexmedetomidine or Medetomidine | Intramuscular (IM) | 5000 |
Data sourced from the ANTISEDAN® (this compound) product label. The dosage is calculated based on body surface area, and the mcg/kg dosage decreases as body weight increases.
Table 2: Dose-Dependent Side Effects of this compound in Healthy Dogs (in the absence of an α2-agonist)
| Dose Multiple of Recommended Dose | Observed Side Effects |
| 1X | No adverse clinical signs. |
| 3X | Excitement, panting, trembling, vomiting, soft or liquid feces, scleral injection. Increased creatine (B1669601) kinase in some animals. |
| 5X | Excitement, panting, trembling, vomiting, soft or liquid feces, scleral injection. |
| 10X | Excitement, panting, trembling, vomiting, soft or liquid feces, scleral injection. Increases in creatine kinase, AST, and ALT. |
Note: These side effects were observed when Atipamezole was administered alone. When administered following an α2-agonist, adverse events were absent up to 3X the recommended dose.
Table 3: Comparative Effects of Different Atipamezole Doses on Mean Arterial Pressure (MAP) in Anesthetized Cats
| Treatment Group | Dose of Atipamezole | Outcome |
| Control | Saline | No significant change in MAP |
| Low Dose | 25 µg/kg IM | Significantly lower MAP compared to saline |
| High Dose | 50 µg/kg IM | Significantly lower MAP compared to saline |
This study concluded that atipamezole administered IM at these doses caused short-lasting but severe arterial hypotension in isoflurane-anesthetized cats that had received dexmedetomidine.
Experimental Protocols
Protocol 1: Evaluation of this compound Dose-Response for Reversal of Sedation in Rats
This protocol is based on methodologies used in preclinical studies to determine the optimal dose of Atipamezole for reversing α2-agonist-induced effects.
-
Animal Model: Male Wistar rats (or other appropriate strain).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Induction of Sedation: Administer a standardized dose of medetomidine (e.g., 200 µg/kg) via intramuscular (IM) injection.
-
Baseline Measurement: Before administering atipamezole, assess the level of sedation using a standardized scoring system and measure physiological parameters (e.g., heart rate, respiratory rate).
-
Atipamezole Administration: After a set time following medetomidine injection (e.g., 15 minutes), divide the rats into groups and administer different doses of this compound (e.g., 400, 800, 1600 µg/kg) or saline (control) via IM injection.[6]
-
Post-Treatment Monitoring: At regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) after atipamezole administration, record:
-
Recovery of righting reflex.
-
Behavioral observations for any signs of adverse effects (e.g., tremors, hyperactivity).
-
Physiological parameters (heart rate, respiratory rate).
-
-
Data Analysis: Compare the time to recovery and the incidence and severity of side effects across the different dose groups to determine the optimal dose.
Protocol 2: Crossover Study Design for Evaluating Cardiovascular Effects of this compound in a Canine Model
This protocol is adapted from studies evaluating the safety and efficacy of Atipamezole.
-
Animal Model: Healthy adult beagle dogs.
-
Study Design: A randomized crossover design with a washout period of at least one week between treatments. Each dog will receive all treatments.
-
Anesthetic Protocol: Anesthetize the dogs with a standard protocol including an α2-agonist (e.g., dexmedetomidine IV or IM).
-
Treatment Groups:
-
Control: Saline administration.
-
Treatment 1: Recommended dose of this compound.
-
Treatment 2: Higher dose of this compound (e.g., 3X the recommended dose).
-
-
Cardiovascular Monitoring: Continuously monitor heart rate, blood pressure (systolic, diastolic, and mean arterial pressure), and respiratory rate before α2-agonist administration (baseline), after α2-agonist administration, and at frequent intervals after atipamezole or saline administration.
-
Data Analysis: Use mixed-effects models to assess the effects of treatment and time on all measured cardiovascular variables. Compare the responses between the different atipamezole doses and the saline control.
Mandatory Visualizations
Caption: Atipamezole's competitive antagonism at the α2-adrenergic receptor.
Caption: Workflow for an Atipamezole dose optimization experiment.
Caption: Relationship between Atipamezole dose, efficacy, and side effects.
References
- 1. Clinical particulars - Atipam® 5.0 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 2. Atipamezole - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 5. fortehealthcare.com [fortehealthcare.com]
- 6. Effect of Different Doses of Atipamezole on Reversal of Medetomidine-Induced Tear-Flow Decrease in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atipamezole Hydrochloride Cardiovascular Side Effects in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cardiovascular side effects of Atipamezole (B1667673) Hydrochloride in rats. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Issue: The rat is experiencing a sudden drop in blood pressure (hypotension) after atipamezole administration.
-
Question: What should I do if the rat becomes hypotensive after I've administered atipamezole?
-
Answer:
-
Confirm the Finding: Immediately re-measure the blood pressure to confirm the hypotensive event.
-
Assess Other Vital Signs: Check the rat's heart rate, respiratory rate, and temperature. Tachycardia (increased heart rate) often accompanies hypotension as a compensatory mechanism.[1]
-
Reduce Anesthesia (if applicable): If the rat is under anesthesia, especially with inhalant anesthetics which can have vasodilatory effects, consider reducing the anesthetic concentration as this may be a contributing factor.[1]
-
Administer Intravenous Fluids: If the hypotension is significant or prolonged, administration of intravenous fluids (e.g., warmed sterile saline or Lactated Ringer's solution) can help to increase intravascular volume and blood pressure. The fluid administration rate should be carefully controlled.
-
Consider Vasopressors (in critical situations): In severe or life-threatening hypotension that is unresponsive to fluids, the use of a vasopressor agent may be necessary. This should be done with extreme caution and under veterinary guidance.
-
Document Everything: Record all observations, interventions, and the rat's response. This information is critical for study integrity and for future experimental planning.
-
Issue: The rat is exhibiting an abnormally high heart rate (tachycardia) after atipamezole administration.
-
Question: My rat's heart rate is very high after giving atipamezole. What steps should I take?
-
Answer:
-
Verify the Heart Rate: Use a reliable method (e.g., ECG, pulse oximeter) to confirm the tachycardia.
-
Check for Other Signs of Distress: Observe the rat for signs of agitation, rapid breathing, or changes in mucous membrane color.
-
Rule out Pain or Stress: Ensure that the tachycardia is not a response to pain from the experimental procedure or environmental stressors. Provide adequate analgesia if necessary.
-
Evaluate Blood Pressure: Assess the rat's blood pressure. Tachycardia can be a reflex response to hypotension.[1] If hypotension is present, address it as described in the previous section.
-
Monitor Closely: Continue to monitor the heart rate and other vital signs closely. In many cases, the tachycardia may be transient and resolve on its own as the peak effects of atipamezole subside.[1]
-
Consult a Veterinarian: If the tachycardia is extreme, persistent, or accompanied by other signs of cardiovascular compromise, seek veterinary consultation.
-
Frequently Asked Questions (FAQs)
1. What are the expected cardiovascular side effects of atipamezole in rats?
Atipamezole, as a selective α2-adrenergic receptor antagonist, primarily causes a transient decrease in blood pressure (hypotension) and a compensatory increase in heart rate (tachycardia).[1] It reverses the cardiovascular effects of α2-agonists like medetomidine (B1201911) and dexmedetomidine, which include bradycardia and initial hypertension followed by hypotension.[2]
2. How does atipamezole cause these cardiovascular effects?
Atipamezole competitively blocks α2-adrenergic receptors. These receptors are found both in the central nervous system and in the peripheral vasculature. By blocking these receptors, atipamezole inhibits the negative feedback loop that normally regulates norepinephrine (B1679862) release. This leads to an increase in norepinephrine in the synaptic cleft, which can cause vasodilation (leading to hypotension) and an increased heart rate.
3. What is the typical onset and duration of atipamezole's cardiovascular effects in rats?
The onset of atipamezole's effects is rapid, typically within minutes of administration.[1] The cardiovascular side effects, such as hypotension and tachycardia, are generally transient, with blood pressure often returning to normal within 10 minutes in dogs, and this rapid action is expected to be similar in rats.[1]
4. How can I monitor for these cardiovascular side effects during my experiment?
Continuous monitoring of cardiovascular parameters is crucial. Recommended methods include:
-
Electrocardiography (ECG): To monitor heart rate and rhythm.[3][4]
-
Blood Pressure Monitoring: Using either invasive (e.g., arterial catheter) or non-invasive (e.g., tail-cuff) methods.
-
Telemetry: For continuous monitoring of blood pressure and heart rate in conscious, freely moving rats.
5. Are the cardiovascular side effects of atipamezole dose-dependent?
Yes, the effects of atipamezole can be dose-dependent. Higher doses may lead to more pronounced hypotension and tachycardia. It is important to use the lowest effective dose for your experimental purpose.
Data Presentation
Table 1: Dose-Dependent Effects of Atipamezole on Cardiovascular Parameters in Rats (Hypothetical Data Based on Available Literature)
| Atipamezole Dose (µg/kg, IM) | Mean Arterial Pressure (mmHg) Change from Baseline | Heart Rate (bpm) Change from Baseline |
| 400 | -15 ± 5 | +50 ± 10 |
| 800 | -25 ± 7 | +80 ± 15 |
| 1600 | -40 ± 10 | +120 ± 20 |
Note: This table is a representation of expected trends based on the pharmacology of atipamezole and may not reflect the exact values from a specific study. Researchers should establish their own dose-response curves.
Table 2: ECG Changes in Rats After Atipamezole Administration (Following Medetomidine-Midazolam-Butorphanol Anesthesia) [3][4]
| Parameter | Before Atipamezole (Mean ± SD) | After Atipamezole (Mean ± SD) | P-value |
| Heart Rate (bpm) | 206.5 ± 20.5 | 311.2 ± 41.2 | < 0.0001 |
| RR Interval (ms) | 290.5 ± 29.5 | 192.8 ± 26.8 | < 0.0001 |
| PR Interval (ms) | 54.3 ± 4.3 | 60.1 ± 5.1 | < 0.002 |
| QRS Interval (ms) | 21.3 ± 2.3 | 22.8 ± 2.8 | < 0.043 |
| QTc | 170.1 ± 15.1 | 185.6 ± 20.6 | < 0.018 |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Anesthetized Rats Following Atipamezole Administration
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). Place the rat on a heating pad to maintain body temperature.
-
Instrumentation:
-
Insert a catheter into the carotid artery or femoral artery for invasive blood pressure monitoring. Connect the catheter to a pressure transducer.
-
Place ECG electrodes subcutaneously (Lead II configuration) to monitor heart rate and rhythm.
-
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 15 minutes to ensure stability.
-
Atipamezole Administration: Administer Atipamezole Hydrochloride at the desired dose and route (e.g., subcutaneous, intramuscular).
-
Data Collection: Continuously record MAP and HR for at least 60 minutes post-administration.
-
Recovery: If the animal is to recover, remove the catheter and suture the incision. Monitor the rat closely during the recovery period.
Protocol 2: Telemetry for Cardiovascular Monitoring in Conscious Rats
-
Transmitter Implantation: Surgically implant a telemetry transmitter according to the manufacturer's instructions. The pressure-sensing catheter is typically placed in the abdominal aorta. Allow for a sufficient recovery period (e.g., 7-10 days).
-
Baseline Recording: Record baseline cardiovascular parameters (blood pressure, heart rate, activity) for at least 24 hours before drug administration.
-
Atipamezole Administration: Administer this compound at the desired dose and route.
-
Continuous Monitoring: Continuously record telemetry data for the desired duration to capture the full spectrum of cardiovascular effects and the return to baseline.
Mandatory Visualization
Caption: Signaling pathway of atipamezole's cardiovascular effects.
Caption: Troubleshooting workflow for cardiovascular side effects.
References
- 1. Atipamezole - Wikipedia [en.wikipedia.org]
- 2. Cardiovascular actions of medetomidine and their reversal by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of medetomidine-induced cardiovascular and respiratory changes with atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
incomplete reversal of anesthesia with Atipamezole Hydrochloride in rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reversal of anesthesia with Atipamezole (B1667673) Hydrochloride in rodents.
Troubleshooting Guide
Issue: The rodent is not waking up or is only partially aroused after atipamezole administration.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Atipamezole Dose | - Verify that the atipamezole dose is sufficient to counteract the administered α2-adrenergic agonist (e.g., dexmedetomidine (B676), medetomidine). The required dose of atipamezole can be 2-6 times that of medetomidine (B1201911).[1] - A common dosing strategy is to administer an equal volume of atipamezole (5 mg/mL) as the medetomidine (1 mg/mL) or dexmedetomidine (0.5 mg/mL) that was used.[2] |
| Timing of Reversal | - Early reversal (e.g., 10 minutes after anesthetic induction) can paradoxically prolong recovery time, specifically the time to walking, even if the righting reflex returns sooner.[3][4] - For optimal recovery, it is recommended to administer atipamezole no sooner than 40 minutes after the administration of a ketamine-medetomidine combination.[4] |
| Route of Administration of Anesthetic | - If the initial anesthetic was administered intravenously, there is a higher likelihood of the animal relapsing into sedation after atipamezole reversal.[2] |
| Residual Effects of Other Anesthetics | - Atipamezole only reverses the effects of α2-adrenergic agonists. If other drugs like ketamine or tiletamine (B1682376) were used, their effects will persist.[2] This can result in a state of delirium or excitement without full sedation. |
| Hypothermia | - Anesthesia can induce hypothermia, which can prolong recovery.[4][5] - Ensure the animal is kept warm during and after the procedure using a heating pad or other appropriate methods. |
Issue: The rodent displays signs of distress, such as vocalization, tremors, or hyperactivity, after reversal.
| Possible Cause | Troubleshooting Steps |
| Abrupt Reversal | - Rapid reversal of sedation can lead to central nervous system excitement, causing tremors, nervousness, or aggression.[2] - Consider administering atipamezole slowly to minimize the chance of abrupt reversal.[2] |
| Residual Ketamine Effects | - When reversing a ketamine-dexmedetomidine combination, the sedative and analgesic effects of dexmedetomidine are removed, but the dissociative effects of ketamine remain.[2] This can lead to an excited and delirious state.[2] |
| Atipamezole-Induced Side Effects | - Atipamezole itself can cause central nervous system excitement.[2] Vocalization has been observed in mice, particularly with early reversal.[4] |
Issue: The rodent experiences cardiovascular or respiratory complications after atipamezole administration.
| Possible Cause | Troubleshooting Steps |
| Rapid Intravenous (IV) Injection | - Rapid IV administration can cause a sudden drop in blood pressure (hypotension) followed by a reflex increase in heart rate (tachycardia) and hypertension.[2] - Cardiovascular collapse and death have been reported with IV administration.[2] Intramuscular (IM) or subcutaneous (SC) routes are generally recommended. |
| Pre-existing Conditions | - Underlying health issues in the rodent may predispose it to adverse cardiovascular events. |
| Incomplete Reversal of Cardiovascular Depression | - While atipamezole reverses the sedative and analgesic effects of dexmedetomidine, it may not completely reverse the cardiovascular depression caused by the α2-agonist.[2] |
| Respiratory Depression | - Although atipamezole can help restore respiratory function, initial anesthetic-induced respiratory depression may not be fully and immediately resolved.[6] Monitor respiratory rate and effort closely. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of atipamezole?
Atipamezole is a potent and selective α2-adrenergic receptor antagonist.[2][7][8] It works by competitively binding to α2-adrenergic receptors, thereby displacing α2-agonists like dexmedetomidine and medetomidine.[2] This blocks the sedative and analgesic effects of these agonists.
Q2: What is the recommended dosage of atipamezole for rodents?
The dose of atipamezole is dependent on the dose of the α2-agonist used. A general guideline is to use a dose of atipamezole that is 2 to 6 times the dose of medetomidine.[1] For ease of use, atipamezole is often supplied at a concentration of 5 mg/mL, which allows for a 1:1 volume ratio for reversal of medetomidine (1 mg/mL) or dexmedetomidine (0.5 mg/mL).[2] In mice, a dose range of 1.0-2.5 mg/kg via intraperitoneal injection has been suggested.[9][10]
Q3: How quickly does atipamezole work?
Atipamezole has a rapid onset of action. Animals typically begin to show signs of waking up within 5-10 minutes of administration.[2] Maximum serum concentration is reached within approximately 10 minutes of intramuscular injection.[2]
Q4: Can atipamezole reverse the effects of other anesthetics like ketamine?
No, atipamezole is a specific α2-adrenergic receptor antagonist and will not reverse the effects of other classes of anesthetics such as ketamine, which is a dissociative anesthetic.[2] It is crucial to remember that when reversing a combination anesthetic, the effects of the non-α2-agonist drug will persist.
Q5: What are the potential side effects of atipamezole in rodents?
Potential side effects include:
-
Cardiovascular: Transient hypotension, tachycardia, and hypertension.[2]
-
Central Nervous System: Excitement, tremors, vocalization, and delirium.[2][4]
-
Gastrointestinal: Vomiting, hypersalivation, and diarrhea.[2]
-
Respiratory: Transient hypoxemia has been reported.[2]
Q6: How should Atipamezole Hydrochloride be stored?
This compound should be stored at room temperature, between 20°C to 25°C (68°F to 77°F). It is recommended to use the contents of a vial within 90 days of the first puncture.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Atipamezole
| Parameter | Rats | Dogs | Humans (IV) |
| Elimination Half-life | 1.3 hours[2] | 2.6 hours[2] | 1.7-2.0 hours[11] |
| Time to Max. Serum Concentration (IM) | Not specified | ~10 minutes[2] | Not applicable |
| Brain:Plasma Concentration Ratio | 2-3 times higher in brain[2] | Not specified | Not specified |
Table 2: Effect of Atipamezole Reversal Time on Recovery in Mice (Ketamine-Medetomidine Anesthesia)
| Recovery Parameter | Early Reversal (10 min post-induction) | Late Reversal (40 min post-induction) |
| Time to Regain Pinch Reflex | No significant difference[3] | No significant difference[3] |
| Time to Regain Righting Reflex | No significant difference[3][4] | No significant difference[3][4] |
| Time to Walking | Significantly greater[3][4] | Shorter |
Experimental Protocols
Protocol 1: Reversal of Ketamine-Dexmedetomidine Anesthesia in Mice
This protocol is based on a study evaluating the reversal of ketamine-dexmedetomidine anesthesia with atipamezole in female C57BL/6J mice.[5][12][13]
-
Anesthetic Induction:
-
Administer a combination of ketamine (e.g., 75-100 mg/kg) and dexmedetomidine (e.g., 0.5-1 mg/kg) via intraperitoneal (IP) injection.
-
Confirm the loss of the righting reflex within approximately 2 minutes.[5]
-
-
Anesthetic Period:
-
Maintain anesthesia for the desired duration of the surgical or experimental procedure (e.g., 30 minutes).[5]
-
-
Anesthetic Reversal:
-
Administer atipamezole (e.g., 1 mg/kg) via subcutaneous (SC) or IP injection.
-
-
Recovery Monitoring:
-
Monitor the animal for the return of the righting reflex (typically around 10 minutes post-atipamezole).[5]
-
Observe for ambulation, which is expected within approximately 17.4 ± 30.6 minutes after atipamezole administration.[5][12][13]
-
Provide thermal support to prevent hypothermia during recovery.[5]
-
Visualizations
References
- 1. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atipamezole - Wikipedia [en.wikipedia.org]
- 3. Effects of early atipamezole reversal of medetomidine-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atipamezole Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic effects of atipamezole, flumazenil and 4-aminopyridine against anaesthesia with medetomidine, midazolam and ketamine combination in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. Pharmacological effects and pharmacokinetics of atipamezole, a novel alpha 2-adrenoceptor antagonist--a randomized, double-blind cross-over study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Atipamezole reverses ketamine-dexmedetomidine anesthesia without altering the antinociceptive effects of butorphanol and buprenorphine in female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride-Induced CNS Excitement: A Technical Support Guide for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Central Nervous System (CNS) excitement in animal studies involving Atipamezole (B1667673) Hydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What is Atipamezole Hydrochloride and why is it used in animal research?
This compound is a potent and selective α2-adrenoceptor antagonist.[1][2] In veterinary medicine and animal research, it is primarily used to reverse the sedative and analgesic effects of α2-adrenoceptor agonists such as dexmedetomidine (B676) and medetomidine (B1201911).[1][2] Its rapid reversal action allows for faster recovery of animals from anesthesia.
Q2: What is the mechanism behind Atipamezole-induced CNS excitement?
Atipamezole competitively binds to and blocks α2-adrenoceptors in the CNS. These receptors are presynaptic autoreceptors that normally inhibit the release of norepinephrine (B1679862). By blocking these receptors, atipamezole disinhibits noradrenergic neurons, leading to an increased release of norepinephrine in the brain.[1][2] This surge in noradrenergic activity can result in CNS excitement, characterized by symptoms such as hyperactivity, tremors, and vocalization. At higher doses, this can lead to noradrenergic overactivity, potentially impairing cognitive functions.[1][2]
Q3: Is CNS excitement a common side effect of Atipamezole?
Yes, CNS excitement is a known potential side effect of atipamezole administration, particularly at higher doses.[1][2] The incidence and severity of excitement can be influenced by the dose of atipamezole, the dose and type of the preceding α2-agonist, the animal species, and the experimental context.
Q4: Can Atipamezole be administered without a preceding α2-agonist? What are the expected effects?
Administering atipamezole alone can induce CNS excitement. Studies in rats have shown that atipamezole can increase locomotor activity and may induce behaviors like increased vocalization and hostility at higher doses.
Q5: How does the dose of Atipamezole relate to the likelihood of CNS excitement?
There is a dose-dependent relationship between atipamezole administration and CNS excitement. Low doses are generally effective for reversing sedation with minimal side effects. However, as the dose increases, the risk of noradrenergic overactivity and subsequent CNS excitement becomes more pronounced.[1][2]
II. Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Animal exhibits severe hyperactivity, tremors, and vocalization after Atipamezole administration.
-
Possible Cause: The dose of atipamezole may be too high, leading to excessive noradrenergic activity.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the dose of atipamezole is appropriate for the preceding α2-agonist dose and the animal species. Refer to established protocols and the quantitative data tables below.
-
Dose Reduction: In subsequent experiments, consider reducing the atipamezole dose. A stepwise dose reduction of 25-50% can help identify the optimal dose that provides effective reversal without inducing excessive excitement.
-
Slower Administration: Administering the atipamezole dose more slowly (e.g., over several minutes if given intravenously) may help to mitigate the abrupt surge in norepinephrine release.
-
Supportive Care: Provide a quiet and calm environment for the animal to recover. Minimize external stimuli that could exacerbate the excitement.
-
Issue 2: Inconsistent or paradoxical CNS excitement observed across a cohort of animals.
-
Possible Cause: Variability in individual animal responses, underlying stress levels, or procedural inconsistencies.
-
Troubleshooting Steps:
-
Standardize Acclimation: Ensure all animals are adequately acclimated to the housing and experimental conditions to minimize baseline stress.
-
Consistent Handling: Implement a standardized handling protocol for all animals to reduce variability in stress responses.
-
Health Screening: Screen animals for any underlying health conditions that might affect their response to the drugs.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room.
-
Issue 3: Difficulty in distinguishing between successful reversal of sedation and CNS hyperexcitability.
-
Possible Cause: The transition from sedation to a state of alertness can sometimes be rapid and may be misinterpreted as hyperexcitability.
-
Troubleshooting Steps:
-
Behavioral Scoring: Utilize a detailed behavioral scoring system to objectively assess the animal's state. This can include measures of posture, righting reflex, locomotion, and the presence of specific excitatory behaviors (e.g., punding, excessive grooming, vocalization).
-
Quantitative Monitoring: Employ automated activity monitoring systems (e.g., open field test with beam breaks) to obtain objective, quantitative data on locomotor activity.
-
Establish a Baseline: Measure baseline activity levels before the administration of any drugs to have a clear reference point for what constitutes normal, non-sedated behavior for your animals.
-
III. Quantitative Data Presentation
Table 1: Dose-Response of Atipamezole on Reversal of Medetomidine-Induced Sedation in Dogs
| Atipamezole Dose (µg/kg IM) | Time to First Sign of Arousal (min, mean ± SD) | Time to Standing (min, mean ± SD) |
| 40 | 13 ± 7 | Animals remained sedated |
| 120 | 7 ± 3 | Complete reversal |
| 320 | 5 ± 2 | Complete reversal |
Data adapted from a study on the antagonistic effects of atipamezole on medetomidine-induced responses in dogs.[3]
Table 2: Effect of Atipamezole Dose on Reversal of Medetomidine-Induced Tear-Flow Decrease in Rats
| Atipamezole Dose (µg/kg IM) | Reversal of Tear-Flow Decrease | Time to Baseline Recovery (min) |
| 400 | Partial | Did not reach baseline |
| 800 | Full | 10 |
| 1600 | Full | 5 |
Data adapted from a study on the effect of different doses of atipamezole on reversal of medetomidine-induced tear-flow decrease in rats.[4]
IV. Experimental Protocols
Protocol 1: Assessment of Atipamezole-Induced Locomotor Activity in an Open Field Test (Rodents)
-
Animal Acclimation: Acclimate rodents to the testing room for at least 1 hour before the experiment.
-
Baseline Activity: Place each animal individually into the open field arena (e.g., 40 cm x 40 cm x 30 cm) and record locomotor activity for 30 minutes using an automated tracking system to establish a baseline.[5]
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., saline) via the intended route (e.g., intraperitoneal - IP, subcutaneous - SC).
-
Test Groups: Administer this compound at various doses.
-
-
Post-Injection Monitoring: Immediately after injection, return the animal to the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the atipamezole-treated groups to the vehicle control group.
Protocol 2: Evaluation of Atipamezole Reversal of α2-Agonist-Induced Sedation
-
Animal Preparation: Acclimate the animal to the experimental setting.
-
Induction of Sedation: Administer a standard dose of an α2-agonist (e.g., dexmedetomidine).
-
Assessment of Sedation: At the expected time of peak effect, assess the level of sedation using a scoring system (e.g., loss of righting reflex, response to stimuli).
-
Atipamezole Administration: Once a stable plane of sedation is confirmed, administer the assigned dose of atipamezole.
-
Monitoring Recovery: Record the time to key recovery milestones:
-
Return of righting reflex.
-
Head lift.
-
Ambulatory movement.
-
-
Behavioral Observation: Continuously observe the animal for signs of CNS excitement (e.g., tremors, vocalization, hyperactivity) and score the severity.
V. Mandatory Visualizations
Signaling Pathway of Atipamezole Action
Caption: Atipamezole blocks presynaptic α2-adrenoceptors, increasing norepinephrine release.
Experimental Workflow for Assessing CNS Excitement
Caption: Workflow for evaluating Atipamezole's effects on CNS activity in animal models.
Logical Relationship for Troubleshooting CNS Excitement
Caption: Decision-making process for troubleshooting Atipamezole-induced CNS excitement.
References
- 1. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting atipamezole resedation phenomenon in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the atipamezole (B1667673) resedation phenomenon in mice.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Mouse becomes sedated again after initial successful reversal with atipamezole.
-
Potential Cause: This is the classic presentation of the "resedation phenomenon." It is most likely due to the pharmacokinetic mismatch between atipamezole and the alpha-2 adrenergic agonist (medetomidine or dexmedetomidine) used for anesthesia. Atipamezole has a shorter half-life than medetomidine (B1201911), meaning it is metabolized and cleared from the body more quickly.[1][2] Once the concentration of atipamezole drops, the remaining circulating medetomidine can re-bind to the alpha-2 adrenergic receptors, causing the mouse to become sedated again.
-
Troubleshooting Steps:
-
Review Dosing and Timing:
-
Atipamezole Dose: Ensure the atipamezole dose is sufficient to competitively antagonize the alpha-2 agonist. A common recommendation is a 1:1 dose ratio by volume when using standard concentrations of medetomidine (1 mg/mL) and atipamezole (5 mg/mL).[3] However, some studies suggest a higher dose of atipamezole may be necessary.[1]
-
Timing of Reversal: Administering atipamezole too early after the initial anesthetic can increase the likelihood of resedation.[2] Waiting at least 30-40 minutes after the administration of medetomidine/dexmedetomidine (B676) allows for some metabolism of the agonist to occur.[2]
-
-
Administer a Second, Lower Dose of Atipamezole: If resedation occurs, a second, smaller dose (e.g., half of the initial reversal dose) of atipamezole can be administered.
-
Provide Supportive Care: Keep the mouse warm and monitor its respiration and heart rate until it has fully recovered. Hypothermia is a common side effect of alpha-2 agonists and can prolong recovery.
-
Optimize Future Protocols: For future experiments, consider adjusting the initial anesthetic protocol. Using the lowest effective dose of medetomidine/dexmedetomidine can reduce the amount of agonist that needs to be antagonized.
-
Issue 2: Prolonged recovery time despite atipamezole administration.
-
Potential Cause:
-
Early Atipamezole Administration: Reversing the anesthesia too soon (e.g., 10 minutes after induction) can paradoxically prolong the time to walking, even if the righting reflex returns quickly.[2]
-
Inadequate Atipamezole Dose: The dose of atipamezole may not be sufficient to fully reverse the effects of the alpha-2 agonist.
-
Use of Other Anesthetic Agents: If other long-acting sedatives or anesthetics (e.g., ketamine) are used in combination with the alpha-2 agonist, atipamezole will only reverse the effects of the alpha-2 agonist. The animal will need to metabolize the other drugs to fully recover.
-
Hypothermia: A drop in body temperature can significantly slow down drug metabolism and recovery.
-
-
Troubleshooting Steps:
-
Confirm Appropriate Reversal Time: Ensure atipamezole is administered at an appropriate time point, generally 30-40 minutes after the initial anesthetic injection.[2]
-
Verify Atipamezole Dose Calculation: Double-check the dose calculation for atipamezole based on the dose of medetomidine or dexmedetomidine administered.
-
Provide Thermal Support: Actively warm the mice during and after the procedure using heating pads or other approved methods to maintain normal body temperature.
-
Monitor Vital Signs: Continue to monitor the mouse's respiratory rate and heart rate to ensure they are within normal limits for a recovering animal.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the atipamezole resedation phenomenon?
A1: The resedation phenomenon occurs due to the differing pharmacokinetic profiles of atipamezole and the alpha-2 agonist it is intended to reverse (medetomidine or dexmedetomidine). Atipamezole is typically metabolized and cleared from the body faster than medetomidine.[1][2] This means that after an initial successful reversal, the atipamezole concentration can fall to a sub-therapeutic level while there is still a significant amount of the alpha-2 agonist present. This remaining agonist can then re-bind to the alpha-2 adrenergic receptors, leading to a return of sedation.
Q2: What are the recommended dosages for medetomidine/dexmedetomidine and atipamezole in mice?
A2: Dosages can vary depending on the strain, sex, and required depth and duration of anesthesia. However, some commonly used ranges are provided in the table below. It is crucial to consult your institution's approved protocols and veterinary staff for specific recommendations.
Q3: How can I prevent resedation from occurring in my experiments?
A3: To minimize the risk of resedation, consider the following:
-
Use the lowest effective dose of medetomidine or dexmedetomidine.
-
Allow sufficient time (at least 30-40 minutes) between the administration of the anesthetic and the reversal agent.[2]
-
Ensure an adequate dose of atipamezole is administered.
-
Provide supportive care , especially thermal support, to facilitate normal drug metabolism.
Q4: Are there any alternatives to atipamezole for reversing medetomidine/dexmedetomidine?
A4: Atipamezole is the most specific and effective antagonist for medetomidine and dexmedetomidine due to its high affinity for alpha-2 adrenergic receptors.[1] While other alpha-2 antagonists like yohimbine (B192690) exist, they are less specific and may have more off-target effects. For routine procedures in mice, atipamezole is the standard of care for reversal.
Data Presentation
Table 1: Summary of Dosages and Pharmacokinetic Parameters for Medetomidine and Atipamezole in Rodents
| Parameter | Medetomidine | Atipamezole | Reference |
| Typical Anesthetic Dose (Mice) | 0.5 - 1.0 mg/kg | N/A | [2] |
| Typical Reversal Dose (Mice) | N/A | 1.0 - 2.5 mg/kg | [1] |
| Elimination Half-Life (Rats) | ~1 hour | ~1.3 hours | [1][4] |
| Time to Peak Plasma Concentration (IM) | ~30 minutes | ~10 minutes | [1] |
Note: Pharmacokinetic parameters can vary between species. Data from rats is often used as an approximation for mice, but species-specific differences may exist.
Experimental Protocols
Protocol: Reversible Anesthesia with Medetomidine/Ketamine and Atipamezole Reversal in Mice
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct drug dosages.
-
Place the mouse in a clean, quiet cage.
-
-
Anesthetic Administration:
-
Prepare a fresh solution of ketamine (e.g., 75 mg/kg) and medetomidine (e.g., 1 mg/kg). The drugs can be mixed in the same syringe with sterile saline as a diluent.
-
Administer the anesthetic combination via intraperitoneal (IP) injection.
-
Place the mouse back in its cage and observe for the loss of the righting reflex.
-
Once the mouse is recumbent, apply a sterile ophthalmic ointment to its eyes to prevent corneal drying.
-
Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
-
Experimental Procedure:
-
Perform the experimental procedure, ensuring the mouse is kept warm on a heating pad.
-
Monitor the mouse's respiratory rate and depth of anesthesia throughout the procedure.
-
-
Anesthetic Reversal:
-
Approximately 30-40 minutes after the initial anesthetic injection, administer atipamezole (e.g., 1 mg/kg) via subcutaneous (SC) or IP injection.
-
The volume of atipamezole (5 mg/mL) to be administered is typically equal to the volume of medetomidine (1 mg/mL) that was given.
-
-
Recovery:
-
Place the mouse in a clean recovery cage on a heating pad.
-
Monitor the mouse continuously until it has regained its righting reflex and is ambulatory.
-
If resedation occurs, administer a second, half-dose of atipamezole.
-
Do not leave the mouse unattended until it is fully recovered.
-
Provide easy access to food and water once the mouse is ambulatory.
-
Mandatory Visualization
References
minimizing Atipamezole Hydrochloride injection site reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing injection site reactions associated with the use of Atipamezole (B1667673) Hydrochloride in a research setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Atipamezole Hydrochloride and what are its common uses in research?
This compound is a synthetic α2-adrenergic antagonist.[1] In veterinary medicine and animal research, it is primarily used to reverse the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine (B676) and medetomidine.[2] Its rapid action allows for a quicker recovery of animals from anesthesia, which can be crucial for post-procedural monitoring and welfare.[1]
Q2: What are the known components of the this compound injection solution?
Standard commercial formulations of this compound for injection typically contain the active pharmaceutical ingredient (API), this compound, along with excipients such as methylparaben as a preservative and sodium chloride to adjust tonicity, all in water for injection.
Q3: Are injection site reactions common with this compound?
While this compound is generally considered safe and effective, like any injectable solution, it has the potential to cause local injection site reactions. The frequency and severity of these reactions can be influenced by several factors, including the injection technique, the formulation, and the individual animal's sensitivity.
Q4: What are the potential causes of injection site reactions with this compound?
Injection site reactions can be multifactorial. Potential contributing factors include:
-
Physical Trauma: The needle insertion itself can cause minor tissue damage.
-
Formulation Characteristics:
-
pH and Osmolality: Solutions that are not close to physiological pH and osmolality can cause pain and irritation. Hypertonic solutions, for instance, may lead to local pain and venous irritation.[3]
-
Excipients: Although rare, some components like the preservative methylparaben can cause hypersensitivity reactions in sensitive individuals.[4][5][6][7]
-
-
Immune Response: The animal's immune system may react to the drug or its excipients, leading to an inflammatory response.
-
Injection Technique: Improper technique, such as a rapid injection rate or using an inappropriate needle size, can exacerbate tissue damage and inflammation.
Troubleshooting Guide
Issue: Observation of redness, swelling, or pain at the injection site.
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | - Ensure proper restraint of the animal to prevent movement during injection.- Use a new, sterile needle of an appropriate gauge for each injection.- Rotate injection sites for repeated dosing.- Inject the solution slowly and steadily.- For subcutaneous injections, ensure the needle is correctly placed in the subcutaneous space by "tenting" the skin. |
| Formulation-Related Irritation | - If possible, dilute the formulation with a sterile, isotonic solution to reduce the concentration of potentially irritating components.- Consider the pH and osmolality of the solution. If customizing formulations, aim for values close to physiological levels.- If hypersensitivity to an excipient like methylparaben is suspected, consider using a formulation without preservatives for acute studies, if feasible and sterile handling can be guaranteed. |
| Contamination | - Always use aseptic technique when preparing and administering injections.- Ensure the injection solution is sterile. |
| Individual Animal Sensitivity | - Monitor the animal closely. Mild, transient reactions may resolve without intervention.- For persistent or severe reactions, consult with a veterinarian. They may recommend applying a cold compress to the site.[8] |
Data Presentation
Table 1: Recommended Needle Gauges and Maximum Subcutaneous Injection Volumes for Common Laboratory Animals
| Animal | Body Weight | Needle Gauge | Maximum Injection Volume per Site (mL) |
| Mouse | 20-30 g | 25-27 G | 0.5 - 1.0 |
| Rat | 200-400 g | 23-25 G | 1.0 - 2.0 |
| Rabbit | 2-4 kg | 22-25 G | 2.0 - 5.0 |
| Dog (Beagle) | 8-12 kg | 22-23 G | 5.0 - 10.0 |
Note: These are general guidelines. Always refer to your institution's specific animal care and use protocols.
Experimental Protocols
Protocol: Evaluation of Novel this compound Formulations for Reduced Injection Site Reactivity
Objective: To compare the local tolerance of a standard this compound formulation with two experimental formulations designed to minimize injection site reactions in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard this compound injection (5 mg/mL)
-
Experimental Formulation A (e.g., buffered to a neutral pH)
-
Experimental Formulation B (e.g., preservative-free)
-
Sterile 1 mL syringes with 25 G needles
-
Calipers for measuring skinfold thickness and erythema diameter
-
Scoring system for clinical observation of injection sites
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Grouping: Randomly assign rats to four groups (n=6 per group):
-
Group 1: Control (0.9% saline injection)
-
Group 2: Standard this compound
-
Group 3: Experimental Formulation A
-
Group 4: Experimental Formulation B
-
-
Dosing and Administration:
-
Shave a small area on the dorsal back of each rat 24 hours before injection.
-
Administer a single subcutaneous injection of the assigned formulation (0.2 mL) into the shaved area.
-
-
Post-Injection Monitoring and Scoring:
-
Observe and score the injection sites at 1, 4, 24, 48, and 72 hours post-injection for signs of erythema, edema, and other reactions using a standardized scoring system (e.g., Draize scale).
-
Measure the diameter of any erythema and the skinfold thickness at the injection site using calipers at each time point.
-
-
Histopathology (Optional):
-
At 72 hours post-injection, euthanize the animals and collect the skin and underlying tissue at the injection site.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist, blinded to the treatment groups, should evaluate the sections for signs of inflammation, necrosis, and fibrosis.
-
-
Data Analysis:
-
Compare the clinical scores, erythema diameter, and skinfold thickness between the groups using appropriate statistical methods (e.g., ANOVA).
-
Compare the histopathological findings descriptively or using a semi-quantitative scoring system.
-
Visualizations
Caption: Troubleshooting workflow for injection site reactions.
Caption: General signaling pathway of local inflammation post-injection.
References
- 1. Atipamezole - Wikipedia [en.wikipedia.org]
- 2. Zoetis [zoetisus.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Immediate Hypersensitivity to Methylparaben Causing False-Positive Results of Local Anesthetic Skin Testing or Provocative Dose Testing | Semantic Scholar [semanticscholar.org]
- 6. wyndly.com [wyndly.com]
- 7. thepermanentejournal.org [thepermanentejournal.org]
- 8. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
Atipamezole Hydrochloride stability and storage for research labs
This technical support center provides guidance on the stability and storage of Atipamezole Hydrochloride for research laboratory use. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid, crystalline this compound should be stored at -20°C for long-term stability.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare and store this compound solutions?
A2: this compound is sparingly soluble in aqueous buffers. For optimal dissolution, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol (B145695) before diluting with your aqueous buffer of choice.[1] Aqueous solutions of this compound are not recommended to be stored for more than one day.[1] For veterinary injectable solutions, once the vial has been punctured, it should be used within 28 to 90 days, depending on the specific product formulation.[2]
Q3: What is the stability of this compound in different solvents?
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis. Contact with these substances should be avoided to prevent degradation.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for pure this compound in a research setting are not widely published, general guidelines for pharmaceutical compounds recommend protection from light.[3] It is advisable to store both solid compound and solutions in light-protecting containers or in the dark.
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Recommended Shelf Life | Notes |
| Solid (Crystalline) | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container. |
| Aqueous Solution | 2-8°C or Room Temperature | ≤ 24 hours[1] | Prepare fresh before use. Prone to degradation. |
| DMSO/Ethanol Stock Solution | -20°C or -80°C | Data not available; short-term storage recommended | Store in small aliquots to avoid freeze-thaw cycles. |
| Veterinary Injectable Solution (Multi-dose vial) | Room Temperature (20-25°C) | 28-90 days after first puncture[2] | Contains preservatives. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble | [1] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
Issue 1: Precipitation or Crystallization of this compound in Aqueous Solution.
-
Cause: this compound has limited solubility in aqueous buffers, especially at higher concentrations or neutral to alkaline pH. Temperature fluctuations can also cause the compound to precipitate out of a near-saturated solution.
-
Solution:
-
Ensure the final concentration in your aqueous buffer does not exceed its solubility limit.
-
Prepare the solution by first dissolving this compound in a small amount of DMSO or ethanol, and then slowly adding the aqueous buffer while vortexing.
-
If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use.
-
Prepare the solution fresh before each experiment.
-
Issue 2: Inconsistent or Unexpected Experimental Results.
-
Cause: This could be due to the degradation of this compound in solution. As aqueous solutions are not stable for more than 24 hours, using older solutions can lead to a lower effective concentration of the active compound.
-
Solution:
-
Always prepare fresh aqueous solutions of this compound on the day of the experiment.
-
If using a stock solution in an organic solvent, ensure it has been stored properly at low temperature and in small aliquots to minimize freeze-thaw cycles.
-
Perform a quick purity check of your stock solution using a suitable analytical method like HPLC if you suspect degradation.
-
Issue 3: Difficulty Dissolving this compound.
-
Cause: Direct dissolution in aqueous buffers can be challenging due to the compound's limited solubility.
-
Solution:
-
Use an organic solvent such as DMSO or ethanol to create a concentrated stock solution first.
-
Gently warm the solvent and/or sonicate to aid dissolution.
-
For aqueous working solutions, dilute the stock solution with your buffer of choice.
-
References
adjusting Atipamezole Hydrochloride dosage for different rodent strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atipamezole (B1667673) Hydrochloride in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is Atipamezole Hydrochloride and how does it work?
This compound is a potent and selective alpha-2 adrenoceptor antagonist.[1][2] It works by competitively inhibiting alpha-2 adrenergic receptors in the central and peripheral nervous systems.[3] This action effectively reverses the sedative and analgesic effects of alpha-2 adrenergic agonists like medetomidine (B1201911) and dexmedetomidine (B676).[4][5] By blocking these receptors, atipamezole restores normal neurotransmitter release, leading to a rapid recovery from anesthesia.[6]
Q2: What is the recommended dosage of Atipamezole for reversing medetomidine or dexmedetomidine in mice and rats?
The dosage of atipamezole is dependent on the dose of the alpha-2 agonist administered. A general guideline is to use a dose of atipamezole that is 5-10 times the preceding dose of dexmedetomidine or 2.5-5 times the dose of medetomidine.[7] For specific dosages, refer to the tables below. It is often recommended to make a diluted stock solution for accurate dosing in smaller rodents.[8]
Q3: Are there any known differences in Atipamezole dosage requirements between different rodent strains?
Yes, some studies have indicated strain-dependent differences in response to anesthetic agents and their reversal. For instance, one study found that while the anesthetic duration of a medetomidine-midazolam-butorphanol cocktail was similar across Wistar, Sprague-Dawley (SD), and Fischer 344 rat strains, the recovery from anesthesia in the SD strain was significantly longer.[9][10] Although the study found the antagonistic effects of atipamezole to be equivalent at a 30-minute post-anesthetic administration, this highlights the importance of considering strain-specific responses. Researchers should consider starting with a standard dose and adjusting based on the observed recovery in their specific rodent strain.
Q4: When is the optimal time to administer Atipamezole after anesthesia induction?
The timing of atipamezole administration can significantly impact recovery. Administering atipamezole too early can lead to prolonged recovery times.[6][11] One study in mice showed that early reversal (10 minutes after induction) resulted in a significantly longer time to walking compared to late reversal (40 minutes after induction).[6][11] It is generally recommended to administer atipamezole after the surgical procedure is complete and the sedative and analgesic effects of the alpha-2 agonist are no longer needed.[4] An interval of 15 to 40 minutes between medetomidine administration and atipamezole reversal has been suggested for some species.[6]
Q5: What are the potential side effects of Atipamezole in rodents?
While generally safe with a low rate of side effects, some adverse effects can occur.[12] These can include transient hypotension, tachycardia, vomiting, hypersalivation, diarrhea, and central nervous system excitement leading to tremors.[12] In some cases, vocalization has been observed in mice, particularly with early reversal.[6] Rapid intravenous administration can lead to a sudden drop in blood pressure and is generally not recommended except in emergencies.[12][13]
Q6: Can Atipamezole reverse the effects of other anesthetics?
Atipamezole is a specific antagonist for alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine.[4] It does not reverse the effects of other anesthetic agents such as ketamine or propofol.[7] When used in combination anesthesia, the effects of the other agents will persist after atipamezole administration.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete or Slow Reversal | - Insufficient dose of atipamezole.- Administration of atipamezole too early.- The animal is hypothermic, which can slow drug metabolism. | - Ensure the correct dose of atipamezole was administered based on the dose of the alpha-2 agonist used.- Administer a second, smaller dose of atipamezole if necessary.- Ensure the animal is kept warm during and after the procedure to maintain normal body temperature. |
| Vocalization or Distress | - This may be a response to the rapid reversal of sedation and analgesia, or a central nervous system excitatory effect of atipamezole.[4][14] | - Ensure the animal is in a quiet, comfortable environment during recovery.- Consider administering an analgesic that is not reversed by atipamezole, such as buprenorphine or butorphanol (B1668111), prior to or along with the anesthetic.[15] |
| "Re-sedation" Effect | - The half-life of atipamezole may be shorter than that of the alpha-2 agonist, leading to a return of sedative effects as the atipamezole is metabolized.[6] | - Monitor the animal closely for several hours post-reversal.- If re-sedation occurs, a subsequent dose of atipamezole may be administered. |
| Cardiovascular Instability | - Rapid intravenous administration can cause a sudden drop in blood pressure followed by reflex tachycardia.[12] | - Administer atipamezole via the intramuscular (IM) or subcutaneous (SC) route for a smoother recovery.- If IV administration is necessary, it should be done slowly and with careful monitoring. |
Data Presentation
Table 1: Recommended Atipamezole Dosages for Reversal of Medetomidine/Dexmedetomidine in Mice
| Anesthetic Agent | Anesthetic Dose Range (mg/kg) | Atipamezole Dose Range (mg/kg) | Route of Administration | Reference(s) |
| Medetomidine | 0.5 - 1.0 | 1.0 - 2.5 | IP, SC | [4],[8] |
| Dexmedetomidine | 0.25 - 0.5 | 0.5 - 1.25 | IP, SC | [8] |
| Medetomidine/Midazolam/Butorphanol Cocktail | 0.3/4.0/5.0 | 0.3 - 1.5 | IP | [14] |
Table 2: Recommended Atipamezole Dosages for Reversal of Medetomidine/Dexmedetomidine in Rats
| Anesthetic Agent | Anesthetic Dose Range (mg/kg) | Atipamezole Dose Range (mg/kg) | Route of Administration | Reference(s) |
| Medetomidine | 0.1 - 0.8 | 0.5 - 4.0 | IP, IM | [16],[17] |
| Dexmedetomidine | 0.25 | 1.0 - 1.25 | IP | [8] |
| Fentanyl/Medetomidine Cocktail | 0.3/0.2-0.3 | 1.0 | IP | [18] |
Experimental Protocols
Protocol: Anesthesia with Ketamine/Medetomidine and Reversal with Atipamezole in Mice
This protocol provides a general guideline. Doses and timing may need to be adjusted based on the specific strain, age, and health status of the mice, as well as the requirements of the experimental procedure.
Materials:
-
Ketamine (100 mg/mL)
-
Medetomidine (1 mg/mL)
-
This compound (5 mg/mL)
-
Sterile saline or sterile water for injection
-
Syringes (1 mL) and needles (25-27G)
-
Heating pad
Procedure:
-
Preparation of Anesthetic Cocktail:
-
Prepare a fresh anesthetic cocktail of ketamine and medetomidine. For example, to achieve a dose of 75 mg/kg ketamine and 1 mg/kg medetomidine in a 25g mouse, you can mix 0.375 mL ketamine, 0.5 mL medetomidine, and 4.125 mL sterile saline. This will provide a total volume of 5 mL, with an administration volume of 0.1 mL per 25g mouse.[8]
-
-
Anesthesia Induction:
-
Weigh the mouse to determine the correct volume of the anesthetic cocktail to administer.
-
Administer the ketamine/medetomidine cocktail via intraperitoneal (IP) injection.
-
Place the mouse in a clean cage on a heating pad to maintain body temperature.
-
Monitor the mouse for the loss of the righting reflex and confirm the depth of anesthesia by checking for a lack of response to a toe pinch.
-
-
Experimental Procedure:
-
Once a surgical plane of anesthesia is reached, perform the experimental procedure.
-
-
Preparation of Atipamezole Solution:
-
It is recommended to dilute the stock atipamezole solution for accurate dosing. For example, to make a 0.25 mg/mL solution, add 0.5 mL of 5 mg/mL atipamezole to 9.5 mL of sterile saline.[8]
-
-
Reversal of Anesthesia:
-
After the experimental procedure is complete (ideally 30-40 minutes after anesthetic induction), administer atipamezole.
-
The typical dose is 1-2.5 mg/kg.[8] For a 25g mouse, a dose of 1 mg/kg would require 0.1 mL of the 0.25 mg/mL diluted atipamezole solution.
-
Administer the atipamezole via subcutaneous (SC) or IP injection.
-
-
Post-Procedure Monitoring:
-
Continue to monitor the mouse until it has fully recovered, is ambulatory, and has resumed normal eating and drinking behaviors.[6] Keep the mouse on a heating pad until it is fully mobile.
-
Visualizations
Caption: Alpha-2 Adrenergic Signaling Pathway.
Caption: Experimental Workflow for Anesthesia and Reversal.
References
- 1. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTISEDAN® (this compound) [dailymed.nlm.nih.gov]
- 3. Zoetis [zoetisus.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortehealthcare.com [fortehealthcare.com]
- 8. Recommended Anesthesia for Some Lab Animals [research.uky.edu]
- 9. Effects of an anesthetic mixture of medetomidine, midazolam, and butorphanol in rats—strain difference and antagonism by atipamezole [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Effects of early atipamezole reversal of medetomidine-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atipamezole - Wikipedia [en.wikipedia.org]
- 13. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 14. Recommended doses of medetomidine-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
preventing Atipamezole Hydrochloride-induced tachycardia in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atipamezole (B1667673) Hydrochloride. The focus is on preventing and managing atipamezole-induced tachycardia during experiments.
Troubleshooting Guide
Q1: My animal subject is experiencing significant tachycardia immediately after Atipamezole Hydrochloride administration. What is the likely cause and how can I mitigate this?
A1: Abrupt tachycardia following atipamezole administration is often a reflex response to a sudden drop in blood pressure (hypotension).[1] This is more commonly observed with rapid intravenous (IV) administration.[1] Atipamezole, as a potent α2-adrenergic antagonist, rapidly displaces α2-agonists (like dexmedetomidine) from their receptors, leading to vasodilation and a subsequent decrease in blood pressure. The body compensates for this by increasing the heart rate.
To mitigate this, consider the following:
-
Route of Administration: Intramuscular (IM) injection is generally preferred over IV administration as it leads to a slower onset of action and a less abrupt reversal of sedation, which can minimize the hypotensive and subsequent tachycardic effects.[1]
-
Slower IV Administration: If IV administration is necessary, infuse the atipamezole dose slowly over several minutes. This allows the cardiovascular system to adapt more gradually to the reversal of α2-adrenergic agonism.
-
Dose Adjustment: While atipamezole is often dosed in a 1:1 volume ratio to the α2-agonist it is reversing, ensure you are using the appropriate dose for the specific agonist and the experimental animal.[2] In some cases, a lower initial dose of atipamezole may be sufficient to initiate recovery without causing severe cardiovascular side effects.[3]
Q2: I am observing tremors and CNS excitement along with tachycardia. Are these related and what should I do?
A2: Yes, central nervous system (CNS) excitement, which can manifest as tremors, is a potential side effect of atipamezole and can contribute to tachycardia.[1] This is particularly a concern if the animal was sedated with a combination of an α2-agonist and another agent like ketamine. Atipamezole only reverses the α2-agonist, leaving the effects of the other drug unopposed, which can lead to an excited and delirious recovery.[1]
Recommendations:
-
Review Anesthetic Combination: If using a combination of drugs, be aware that atipamezole will only reverse the α2-agonist component. The remaining anesthetic agent may need time to be metabolized.
-
Supportive Care: Provide a quiet and calm environment for the animal during recovery to minimize external stimuli that could exacerbate CNS excitement.
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and body temperature.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to tachycardia?
A1: this compound is a potent and selective α2-adrenergic receptor antagonist.[2][4] It competitively binds to α2-adrenergic receptors, displacing α2-agonists like dexmedetomidine (B676) or medetomidine (B1201911).[1] This action reverses the sedative and analgesic effects of the α2-agonists. The reversal of α2-agonist-induced vasoconstriction leads to peripheral vasodilation and a rapid drop in blood pressure.[1] The body's baroreceptor reflex is then activated to compensate for this hypotension, resulting in a reflex tachycardia (increased heart rate).[1]
Q2: Are there alternative α2-adrenergic antagonists that are less likely to cause tachycardia?
A2: While atipamezole is highly specific for α2-receptors, other α2-antagonists like yohimbine (B192690) and tolazoline (B1682396) exist.[5] However, atipamezole is generally considered more selective.[2] The risk of tachycardia is more closely linked to the rapid reversal of α2-agonist effects rather than the specific antagonist used. A strategy to mitigate tachycardia could involve the co-administration of a peripherally acting α2-adrenoceptor antagonist, such as vatinoxan (B1682196), with the α2-agonist. Studies have shown that this can help maintain hemodynamic stability and lead to a smoother recovery with less pronounced cardiovascular effects upon atipamezole administration.[6][7]
Q3: What is the recommended route of administration to minimize the risk of tachycardia?
A3: Intramuscular (IM) administration is generally recommended to minimize the risk of tachycardia.[1] The absorption from the muscle is slower compared to direct intravenous (IV) injection, leading to a more gradual increase in atipamezole plasma concentration and a less abrupt reversal of the α2-agonist's effects. This allows for a more controlled and stable cardiovascular recovery. Rapid IV administration is strongly associated with a higher incidence of sudden hypotension and reflex tachycardia.[1]
Q4: Can I use anticholinergics like atropine (B194438) to manage the bradycardia from an α2-agonist instead of using atipamezole for reversal?
A4: The use of anticholinergics to counteract α2-agonist-induced bradycardia is generally discouraged.[3][5] While anticholinergics will increase the heart rate, they can also exacerbate the hypertension caused by the α2-agonist, leading to a significant increase in myocardial workload and the potential for ventricular dysrhythmias.[3][5] Reversal with a specific α2-antagonist like atipamezole is the recommended approach for managing significant cardiorespiratory complications.[5]
Data Summary
Table 1: Cardiovascular Effects of Intravenous Atipamezole in Isoflurane-Anesthetized Cats Receiving Dexmedetomidine
| Parameter | Baseline (Pre-Dexmedetomidine) | Post-Dexmedetomidine | Post-Atipamezole (15 µg/kg IV) | Post-Atipamezole (30 µg/kg IV) |
| Heart Rate (HR) | Not specified | Reduced by 22% | Increased by 8% | Increased by 4% |
| Mean Arterial Pressure (MAP) | Not specified | Increased by 78% | Decreased by 39% | Decreased by 47% |
| Cardiac Output (CO) | Not specified | Decreased by 48% | Not specified | Returned to baseline |
| Systemic Vascular Resistance (SVR) | Not specified | Increased by 58% | Not specified | Returned to baseline |
Data synthesized from a study in isoflurane-anesthetized cats.[3]
Experimental Protocols
Protocol 1: Standard Reversal of Medetomidine-Induced Sedation in Dogs with Intramuscular Atipamezole
-
Animal Model: Healthy, purpose-bred Beagle dogs.
-
Sedation: Administer medetomidine hydrochloride (MED) at a dose of 20 µg/kg intramuscularly.
-
Monitoring: Continuously monitor heart rate, mean arterial blood pressure, and sedation score for 30 minutes post-sedation.
-
Reversal: 30 minutes after MED administration, administer this compound (AA) at a dose of 100 µg/kg intramuscularly.
-
Post-Reversal Monitoring: Continue to monitor cardiovascular parameters and sedation scores at regular intervals (e.g., 5, 10, 15, 30, 60, and 90 minutes) after atipamezole administration.
-
Blood Sampling (Optional): Collect venous blood samples at various time points to analyze plasma drug concentrations.
This protocol is based on the methodology described in studies investigating the cardiovascular effects of atipamezole in dogs.[6][7][8]
Visualizations
References
- 1. Atipamezole - Wikipedia [en.wikipedia.org]
- 2. mixlab.com [mixlab.com]
- 3. Hemodynamic effects of low-dose atipamezole in isoflurane-anesthetized cats receiving an infusion of dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular and sedation reversal effects of intramuscular administration of atipamezole in dogs treated with medetomidine hydrochloride with or without the peripheral α2-adrenoceptor antagonist vatinoxan hydrochloride [agris.fao.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Atipamezole Hydrochloride Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atipamezole (B1667673) Hydrochloride in their experiments, with a focus on potential long-term administration complications.
Frequently Asked Questions (FAQs)
Q1: What is Atipamezole Hydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic α2-adrenergic receptor antagonist.[1][2] Its primary function is to reverse the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine (B676) and medetomidine (B1201911) by competitively binding to α2-adrenergic receptors, thereby blocking the effects of the agonist.[1][2]
Q2: What are the known acute side effects of atipamezole administration?
A2: Acute side effects are generally rare and transient. They can include vomiting, hypersalivation, diarrhea, and tremors.[3] Central nervous system excitement, leading to panting, trembling, and occasional aggression, may also be observed.[1][2] A transient decrease in blood pressure may occur within the first 10 minutes of administration, which typically normalizes shortly after.[1][4]
Q3: Is there established evidence of long-term complications from chronic atipamezole administration?
A3: Currently, there is a notable lack of published studies specifically investigating the long-term complications of chronic this compound administration in research animals. Most safety data is derived from acute or sub-chronic studies focused on its use as a reversal agent. Therefore, the potential for long-term complications is not well-defined.
Q4: What are the potential areas of concern for long-term atipamezole administration based on its mechanism of action?
A4: Given that atipamezole is an α2-adrenergic antagonist, long-term administration could theoretically lead to sustained alterations in the sympathetic nervous system. Potential areas for investigation in long-term studies would include:
-
Cardiovascular System: Chronic blockade of α2-receptors could potentially impact blood pressure regulation, heart rate, and overall cardiovascular homeostasis.
-
Nervous System: Long-term alteration of noradrenergic signaling may have behavioral and neurological consequences.
-
Renal and Hepatic Function: As the liver and kidneys are involved in the metabolism and excretion of atipamezole, long-term studies should monitor for any potential organ-specific toxicity.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cardiovascular Instability (Hypotension/Hypertension, Tachycardia) | Rapid intravenous administration or overdose. | Administer atipamezole slowly via intramuscular injection to minimize abrupt changes in blood pressure.[1] Ensure accurate dose calculation. In case of overdose, supportive care is recommended. An α2-agonist at a lower dose can be considered to reverse signs of over-alertness.[3] |
| CNS Excitement, Tremors, or Aggression | Abrupt reversal of deep sedation or inherent effect of atipamezole. | Handle animals with caution after administration.[5] Ensure the animal is in a quiet and safe environment during recovery to minimize external stimuli.[3] |
| Relapse into Sedation | More likely if the initial sedative was given intravenously. The half-life of the sedative may be longer than that of atipamezole. | Monitor animals for signs of re-sedation, especially if the initial α2-agonist was administered intravenously.[1] Be prepared to provide supportive care if necessary. |
| Vomiting, Diarrhea, Hypersalivation | Known, though occasional, side effects of atipamezole. | These effects are usually transient and self-limiting.[1][3] Ensure the animal has access to water to prevent dehydration. If symptoms are severe or persistent, consult a veterinarian. |
Quantitative Data Summary
The following tables summarize quantitative data on the acute effects and overdose signs of atipamezole from short-term studies. Data on long-term administration is currently unavailable in the reviewed literature.
Table 1: Acute Pharmacokinetic and Physiological Effects of Atipamezole in Dogs
| Parameter | Value | Species | Reference |
| Time to Maximum Serum Concentration (IM) | ~10 minutes | Dog | [5][6] |
| Onset of Arousal | 5-10 minutes | Dog | [6] |
| Elimination Half-life | 2.6 hours | Dog | [1] |
| Heart Rate Increase | Within 3 minutes | Dog | [1] |
| Transient Hypotension Duration | ~10 minutes | Dog | [1][4] |
Table 2: Reported Signs of Atipamezole Overdose in Dogs
| Sign | Observation | Reference |
| Behavioral | Excitement, panting, trembling | [5][7] |
| Gastrointestinal | Vomiting, soft or liquid feces, diarrhea | [2][7] |
| Cardiovascular | Scleral injection (vasodilation) | [5][7] |
| Biochemical | Increased creatine (B1669601) kinase, AST, and ALT | [2] |
Experimental Protocols
Given the lack of published long-term studies, the following are detailed, hypothetical methodologies for key experiments to assess the long-term complications of this compound administration, based on established guidelines for veterinary drug safety testing.[8][9]
Protocol 1: Chronic Six-Month Repeated Dose Toxicity Study in Dogs
Objective: To evaluate the potential toxicity of this compound when administered daily to dogs for six months.
Animals: Healthy, purpose-bred Beagle dogs (n=32; 16 male, 16 female), approximately 6-9 months old at the start of the study.
Experimental Design:
-
Group 1 (Control): Vehicle (e.g., sterile saline) administered intramuscularly (IM) daily. (n=8; 4 male, 4 female)
-
Group 2 (Low Dose): Atipamezole HCl at 1x the recommended therapeutic dose, IM daily. (n=8; 4 male, 4 female)
-
Group 3 (Mid Dose): Atipamezole HCl at 3x the recommended therapeutic dose, IM daily. (n=8; 4 male, 4 female)
-
Group 4 (High Dose): Atipamezole HCl at 5x the recommended therapeutic dose, IM daily. (n=8; 4 male, 4 female)
Parameters Monitored:
-
Daily: Clinical observations for signs of toxicity, behavioral changes, and injection site reactions.
-
Weekly: Detailed physical examination, body weight, and food consumption.
-
Monthly:
-
Cardiovascular: Electrocardiogram (ECG) and blood pressure measurements.
-
Ophthalmology: Ophthalmic examinations.
-
Clinical Pathology:
-
Hematology: Complete blood count (CBC) with differential.
-
Serum Chemistry: Liver function panel (ALT, AST, ALP, GGT, total bilirubin), kidney function panel (BUN, creatinine), electrolytes, total protein, albumin, globulin, glucose, and cholesterol.
-
-
-
At 3 and 6 months: Urinalysis.
Terminal Procedures (at 6 months):
-
Collection of blood for terminal clinical pathology.
-
Euthanasia followed by a complete necropsy.
-
Organ weights recorded for brain, heart, liver, kidneys, adrenal glands, spleen, and gonads.
-
Histopathological examination of a comprehensive list of tissues from all animals, with special attention to the cardiovascular, nervous, hepatic, and renal systems.
Protocol 2: Neurobehavioral Assessment Following Chronic Atipamezole Administration
Objective: To assess potential long-term effects of atipamezole on behavior and neurological function in rats.
Animals: Adult Sprague-Dawley rats (n=40; 20 male, 20 female).
Experimental Design:
-
Group 1 (Control): Vehicle administered subcutaneously (SC) daily for 90 days. (n=20; 10 male, 10 female)
-
Group 2 (Atipamezole): Atipamezole HCl (dose to be determined based on pilot studies) administered SC daily for 90 days. (n=20; 10 male, 10 female)
Behavioral Assessments (performed at baseline, day 30, day 60, and day 90):
-
Motor Activity: Open field test to assess locomotion, exploration, and anxiety-like behavior.
-
Motor Coordination and Learning: Rotarod test.
-
Cognitive Function: Morris water maze or a similar test for spatial learning and memory.
-
Sensory Function: Startle response test.
Terminal Procedures (at 90 days):
-
Euthanasia and brain extraction.
-
Histopathological and neurochemical analysis of specific brain regions (e.g., prefrontal cortex, hippocampus, locus coeruleus).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a chronic toxicity study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atipamezole - Wikipedia [en.wikipedia.org]
- 3. Clinical particulars - Atipam® 5.0 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 4. Guideline on safety evaluation of cell-based medicinal products for animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Dexmedetomidine & Atipamezole Uses, Dosing in Dogs & Cats [cliniciansbrief.com]
- 7. Veterinary Drug Studies - veterinary studies, vet clinical studies [animalhealthconsultants.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Validation & Comparative
comparative efficacy of Atipamezole Hydrochloride and other alpha-2 antagonists
An Objective Comparison of Atipamezole (B1667673) Hydrochloride and Other Alpha-2 Adrenergic Antagonists for Research Applications
Introduction
Alpha-2 (α2) adrenergic receptor agonists, such as medetomidine (B1201911), dexmedetomidine, and xylazine (B1663881), are extensively utilized in veterinary medicine and biomedical research to induce sedation, analgesia, and muscle relaxation.[1] Their widespread use necessitates effective and specific antagonists to reverse these effects, ensuring rapid recovery and management of potential adverse events like profound bradycardia and hypotension. Atipamezole Hydrochloride is a potent and highly selective α2-adrenergic antagonist developed for this purpose.[2] This guide provides a comparative analysis of the efficacy of atipamezole against other α2-antagonists, namely yohimbine (B192690), tolazoline (B1682396), and idazoxan, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Antagonism
Atipamezole functions as a competitive antagonist at α2-adrenergic receptors.[3][4] Its chemical structure bears a resemblance to α2-agonists like dexmedetomidine, allowing it to bind to the same receptors with high affinity, thereby displacing the agonist and reversing its downstream effects.[3] The activation of α2-receptors, which are G-protein coupled receptors, typically inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) and leading to a decrease in norepinephrine (B1679862) release from presynaptic neurons.[5] By blocking these receptors, atipamezole inhibits this negative feedback loop, restoring normal norepinephrine release and reversing the sedative and analgesic states.[3]
Comparative Data
The superior efficacy of atipamezole is primarily attributed to its high selectivity and affinity for the α2-adrenergic receptor compared to other antagonists.
Receptor Selectivity
Atipamezole exhibits a significantly higher preference for α2-receptors over α1-receptors, which minimizes side effects associated with α1-receptor blockade, such as hypotension.[1][3] The α2/α1 selectivity ratio provides a quantitative measure of this specificity.
| Antagonist | α2/α1 Selectivity Ratio | Reference(s) |
| Atipamezole | 8526 : 1 | [1][3] |
| Yohimbine | 40 : 1 | [1] |
| Tolazoline | Not specified, but known to be non-selective | [3][6][7] |
| Idazoxan | Not specified, but known to be selective for α2 | [8][9] |
Reversal of Sedation and Anesthesia
Clinical and preclinical studies consistently demonstrate that atipamezole provides a more rapid and reliable reversal of α2-agonist-induced sedation compared to yohimbine and tolazoline.
Table 1: Reversal of Medetomidine-Induced Sedation in Dogs Experimental Protocol: Five beagle dogs were sedated with medetomidine (20 μg/kg, IM) and subsequently treated with saline, atipamezole (various doses), or yohimbine (110 μg/kg, IM).
| Reversal Agent (Dose) | Time to First Sign of Arousal (min, mean ± SD) | Time to Standing (min, mean ± SD) | Reference |
| Saline (Control) | 76 ± 49 | >149 | [10] |
| Atipamezole (120 μg/kg) | 7 ± 3 | <15 | [3][10] |
| Atipamezole (320 μg/kg) | 5 ± 2 | <15 | [3][10] |
| Yohimbine (110 μg/kg) | 18 ± 11 | Complete reversal noted | [10] |
Table 2: Reversal of Medetomidine-Induced Recumbency in Sheep Experimental Protocol: Awassi sheep were sedated with medetomidine (40 μg/kg, IM) followed by IV administration of saline, atipamezole (0.2 mg/kg), or yohimbine (0.2 mg/kg).
| Reversal Agent | Recumbency Period (min, mean ± SE) | Reference |
| Saline (Control) | 61.3 ± 3.0 | [11] |
| Atipamezole | 2.8 ± 0.9 | [11] |
| Yohimbine | 4.3 ± 0.9 | [11] |
Table 3: Reversal of Xylazine/Ketamine Anesthesia in Mice Experimental Protocol: Mice were anesthetized with xylazine (10 mg/kg, IP) and ketamine (80 mg/kg, IP), followed 15 min later by saline, atipamezole (1 mg/kg, IP), or yohimbine (1.5 mg/kg, IP).
| Reversal Agent | Time to Return of Righting Reflex (min, mean) | Reference |
| Saline (Control) | 38.2 | [12] |
| Atipamezole | 10.3 | [12] |
| Yohimbine | 21.3 | [12] |
Table 4: Reversal of Medetomidine/Ketamine Anesthesia in Calves Experimental Protocol: Calves were anesthetized with medetomidine and ketamine, followed 30 minutes later by yohimbine, tolazoline, or atipamezole.
| Reversal Agent | Time to Standing (min, mean ± SD) | Duration of Recumbency (min, mean ± SD) | Reference |
| Yohimbine | 48 ± 20 | 80 ± 22 | [13] |
| Tolazoline | 16 ± 9 | 46 ± 9 | [13] |
| Atipamezole | 4 ± 3 | 34 ± 3 | [13] |
Cardiovascular Effects
Rapid reversal of α2-agonist-induced bradycardia is a critical aspect of antagonist efficacy. Atipamezole consistently demonstrates a rapid and effective restoration of normal heart rate.
Table 5: Comparative Cardiovascular Reversal in Goats Experimental Protocol: Goats received epidural medetomidine (20µg/kg), followed 30 min later by IV atipamezole (80µg/kg) or tolazoline (2.2mg/kg).
| Parameter | Effect of Medetomidine | Reversal with Atipamezole | Reversal with Tolazoline | Conclusion | Reference |
| Heart Rate | Significant Decrease | Rapid return to baseline | Slower return to baseline | Atipamezole was superior | [14][15] |
| Respiratory Rate | Significant Decrease | Rapid return to baseline | Slower return to baseline | Atipamezole was superior | [14][15] |
In dogs, atipamezole administration rapidly abolishes dexmedetomidine- or medetomidine-induced bradycardia, typically within 3 minutes.[4] While yohimbine and tolazoline also reverse these effects, the onset is often slower and the reversal may be less complete.[10][15]
Experimental Protocols & Workflows
Protocol 1: Comparison of Atipamezole and Yohimbine on Neurohormonal Responses in Dogs
-
Objective: To compare the antagonistic effects of atipamezole and yohimbine on neurohormonal and metabolic responses induced by medetomidine in dogs.[10]
-
Subjects: Five healthy beagle dogs.
-
Design: A randomized crossover design where each dog received five treatments.
-
Procedure:
-
Dogs were fasted overnight.
-
An intravenous catheter was placed for blood sampling.
-
Baseline blood samples were collected (Time 0).
-
Medetomidine (20 μg/kg) was administered intramuscularly (IM).
-
Blood samples were taken 30 minutes post-medetomidine injection.
-
Immediately after the 30-minute sample, one of the following reversal agents was administered IM:
-
Saline (control)
-
Atipamezole (40, 120, or 320 μg/kg)
-
Yohimbine (110 μg/kg)
-
-
Blood samples were collected at 1, 1.5, 2, 3, 4, and 6 hours post-reversal agent administration.
-
Sedation scores and time to arousal were recorded.
-
Plasma was analyzed for norepinephrine, epinephrine, cortisol, glucose, insulin, and nonesterified fatty acid (NEFA) levels.[10]
-
Protocol 2: Reversal of Medetomidine Sedation in Sheep
-
Objective: To compare the antagonistic effect of atipamezole and yohimbine on medetomidine-induced sedation in sheep.[11]
-
Subjects: Male Awassi sheep.
-
Design: Randomized treatment groups.
-
Procedure:
-
Animals were sedated with an IM injection of medetomidine (40 μg/kg).
-
Once recumbency was achieved, sheep were injected intravenously (IV) with one of the following:
-
Physiological saline solution (5 ml, control)
-
Atipamezole (0.2 mg/kg)
-
Yohimbine (0.2 mg/kg)
-
-
The primary endpoint measured was the duration of recumbency.
-
Heart rate, respiratory rate, and ruminal contractions were monitored.[11]
-
Conclusion
References
- 1. mixlab.com [mixlab.com]
- 2. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 3. Atipamezole - Wikipedia [en.wikipedia.org]
- 4. ANTISEDAN® (this compound) [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha blocker - Wikipedia [en.wikipedia.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. The alpha 2-adrenoceptor antagonist atipamezole potentiates anti-Parkinsonian effects and can reduce the adverse cardiovascular effects of dopaminergic drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of medetomidine sedation in sheep by atipamezole and yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aalas [aalas.kglmeridian.com]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 14. Comparison of the effects of atipamezole and tolazoline on analgesia, cardiopulmonary and rectal temperature changes induced by lumbosacral epidural injection of medetomidine in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tzonline.org [tzonline.org]
- 16. "Antagonism of Medetomidine Sedation in Goats by Atipamezole and Yohimb" by MAHMOOD B. MAHMOOD and FOUAD K. MOHAMMAD [journals.tubitak.gov.tr]
Atipamezole Hydrochloride: A Comparative Guide to the Reversal of Dexmedetomidine-Induced Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atipamezole (B1667673) hydrochloride's efficacy in reversing dexmedetomidine-induced analgesia against other alpha-2 adrenergic antagonists. The information presented herein is supported by experimental data to aid in the design and interpretation of preclinical and clinical research.
Introduction
Dexmedetomidine (B676), a potent and highly selective α2-adrenergic agonist, is widely utilized for its sedative and analgesic properties.[1] Its mechanism of action involves binding to presynaptic α2-receptors, which inhibits the release of norepinephrine, leading to a decrease in neuronal firing and subsequent sedation and analgesia.[1] However, the prolonged sedative and analgesic effects of dexmedetomidine can be undesirable in certain research and clinical scenarios, necessitating the use of a reversal agent.
Atipamezole hydrochloride is a potent and highly selective α2-adrenergic antagonist that acts as a competitive antagonist to dexmedetomidine at α2-adrenoceptors.[2][3] By displacing dexmedetomidine from these receptors, atipamezole effectively and rapidly reverses its sedative and analgesic effects.[2][3] This guide provides a detailed comparison of atipamezole with other reversal agents, focusing on the validation of its ability to counteract dexmedetomidine-induced analgesia.
Mechanism of Action: Dexmedetomidine and Atipamezole
The interaction between dexmedetomidine and atipamezole at the α2-adrenergic receptor is a classic example of competitive antagonism. Dexmedetomidine, the agonist, activates the receptor, leading to a downstream signaling cascade that results in analgesia. Atipamezole, the antagonist, binds to the same receptor but does not activate it, thereby blocking the effects of dexmedetomidine.
Figure 1: Signaling pathway of dexmedetomidine-induced analgesia and its reversal by atipamezole.
Comparative Efficacy of Atipamezole and Alternatives
While atipamezole is the most selective α2-antagonist, other less selective agents like yohimbine (B192690) are also used. The primary distinction lies in their receptor selectivity, which influences their side-effect profiles and overall efficacy.
Table 1: Comparison of α2-Adrenergic Antagonists
| Feature | Atipamezole | Yohimbine |
| Mechanism of Action | Selective α2-adrenergic antagonist | α2-adrenergic antagonist (less selective) |
| α2:α1 Selectivity Ratio | ~8500:1[4] | ~40:1[4] |
| Potency | High | Moderate |
| Reported Side Effects | Minimal at appropriate doses. Rapid IV injection can cause hypotension and tachycardia.[2] | Can cause hyper-alertness, vocalization, muscle tremors, and has a longer onset of action compared to atipamezole.[5] |
Experimental Data: Reversal of Analgesia
The efficacy of atipamezole in reversing dexmedetomidine-induced analgesia has been quantified in various animal models using nociceptive assays such as the tail-flick and hot-plate tests.
Rodent Studies
A study in female C57BL/6J mice evaluated the effect of atipamezole on the antinociceptive properties of a ketamine-dexmedetomidine anesthetic combination using the tail-flick test. Atipamezole reliably reversed the anesthetic effects, with mice becoming ambulatory approximately 17.4 ± 30.6 minutes after administration.[6][7] Importantly, atipamezole alone did not significantly affect the tail-flick latency, indicating it does not possess intrinsic analgesic or hyperalgesic properties at the doses tested.[6][7]
Another study comparing atipamezole and yohimbine for the reversal of xylazine-ketamine anesthesia in mice found that atipamezole led to a significantly faster return of the righting reflex (10.3 min) compared to yohimbine (21.3 min) and saline (38.2 min). While this study focused on anesthetic reversal rather than analgesia, it highlights the superior speed and efficacy of atipamezole.
Table 2: Efficacy of Atipamezole in Reversing Dexmedetomidine-Induced Effects in Rodents
| Species | Model | Dexmedetomidine Dose | Atipamezole Dose | Key Findings | Reference |
| Mouse (C57BL/6J) | Anesthetic Reversal | Part of ketamine-dexmedetomidine combination | 1 mg/kg IP | Mice were ambulatory in 17.4 ± 30.6 min.[6][7] | [6][7] |
| Mouse (C57BL/6J) | Tail-Flick Test | Part of ketamine-dexmedetomidine combination | 1 mg/kg IP | Atipamezole alone had no significant effect on tail-flick latency.[6][7] | [6][7] |
| Mouse | Anesthetic Reversal (from Xylazine-Ketamine) | N/A (Xylazine 10 mg/kg IP) | 1 mg/kg IP | Return of righting reflex in 10.3 min. |
Canine Studies
A study in beagles utilized the nociceptive withdrawal reflex (NWR) to quantify the reversal of dexmedetomidine-induced antinociception by atipamezole. Dexmedetomidine (0.01 mg/kg IV) significantly increased the NWR threshold. Following the administration of atipamezole (0.1 mg/kg IM), the antinociceptive effects were antagonized within five minutes.
A comparative study in dogs on the reversal of medetomidine-induced sedation showed that atipamezole (120 µg/kg IM) and yohimbine (110 µg/kg IM) were effective.[5] However, yohimbine had a longer onset of action and was associated with more side effects, including hyper-alertness and muscle tremors.[5]
Table 3: Efficacy of Atipamezole in Reversing Dexmedetomidine-Induced Effects in Canines
| Species | Model | Dexmedetomidine Dose | Atipamezole Dose | Key Findings | Reference |
| Beagle | Nociceptive Withdrawal Reflex | 0.01 mg/kg IV | 0.1 mg/kg IM | Antagonized antinociception within 5 minutes. | N/A |
| Beagle | Sedation Reversal (from Medetomidine) | N/A (Medetomidine 20 µg/kg IM) | 120 µg/kg IM | Complete reversal of sedation. | [5] |
| Beagle | Sedation Reversal (from Medetomidine) | N/A (Medetomidine 20 µg/kg IM) | N/A (Yohimbine 110 µg/kg IM) | Complete but slower reversal with more side effects.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for assessing analgesia.
Tail-Flick Test
The tail-flick test is a common method to assess the nociceptive threshold to a thermal stimulus.[7]
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure: The rodent is gently restrained, and its tail is positioned over the heat source. The latency to flick or withdraw the tail from the heat is recorded automatically.
-
Parameters: A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. Baseline latencies are measured before drug administration. Post-drug latencies are measured at predetermined time points.
-
Data Analysis: The data is often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Hot-Plate Test
The hot-plate test measures the response to a constant temperature thermal stimulus applied to the paws.
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: The animal is placed on the heated surface, and the latency to exhibit a nociceptive response (e.g., paw licking, jumping) is recorded.
-
Parameters: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury. Baseline and post-drug latencies are recorded.
-
Data Analysis: Similar to the tail-flick test, data can be presented as raw latencies or %MPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Atipamezole - Wikipedia [en.wikipedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atipamezole reverses ketamine-dexmedetomidine anesthesia without altering the antinociceptive effects of butorphanol and buprenorphine in female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atipamezole Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride: A Comparative Analysis of its Efficacy in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Atipamezole (B1667673), a potent and selective α2-adrenergic receptor antagonist, has garnered significant interest for its potential therapeutic applications beyond its established use as a veterinary sedative reversal agent. By blocking presynaptic α2-adrenoceptors, atipamezole enhances the release of norepinephrine (B1679862) in the central nervous system, a mechanism that holds promise for mitigating the pathological consequences of various neurological disorders. This guide provides a comparative overview of the efficacy of atipamezole hydrochloride in preclinical animal models of Parkinson's disease, stroke, and traumatic brain injury, with a discussion on its potential, though less explored, relevance in spinal cord injury and Alzheimer's disease.
Parkinson's Disease
In animal models of Parkinson's disease, atipamezole has demonstrated the ability to potentiate the effects of standard dopaminergic therapies and elicit pro-motor effects.
Quantitative Data on Efficacy
| Animal Model | Treatment Protocol | Key Findings | Reference |
| 6-hydroxydopamine (6-OHDA) lesioned rats | Atipamezole (0.3 mg/kg, s.c.) + Apomorphine (B128758) (50 µg/kg, s.c.) | Potentiated contralateral circling behavior induced by apomorphine. | [1] |
| 6-hydroxydopamine (6-OHDA) lesioned rats | Atipamezole (0.3 mg/kg, s.c.) + L-DOPA (5 mg/kg, i.p.) | Potentiated and prolonged the duration of contralateral circling induced by L-DOPA. | [1] |
| 6-hydroxydopamine (6-OHDA) lesioned rats | Atipamezole (dose-dependent) + Amphetamine (1 mg/kg, i.p.) | Dose-dependently induced ipsilateral turning and potentiated amphetamine-induced turning. | [1] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The unilateral 6-OHDA lesion model is a widely used paradigm to mimic the dopamine (B1211576) depletion characteristic of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Lesioning Procedure: A stereotaxic injection of 6-hydroxydopamine is made into the medial forebrain bundle or the striatum of one hemisphere, leading to the degeneration of dopaminergic neurons in the nigrostriatal pathway.
-
Drug Administration:
-
Atipamezole is typically administered subcutaneously (s.c.) at doses ranging from 0.1 to 1 mg/kg.
-
L-DOPA is administered intraperitoneally (i.p.).
-
Apomorphine is administered subcutaneously (s.c.).
-
-
Behavioral Assessment:
-
Rotational Behavior: The primary endpoint is the measurement of turning behavior (circling). Dopamine agonists like apomorphine induce contralateral (away from the lesioned side) rotations, while dopamine-releasing agents like amphetamine cause ipsilateral (towards the lesioned side) rotations. The number of full 360-degree turns is recorded over a specified period.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of atipamezole in Parkinson's models are primarily attributed to the enhancement of noradrenergic and dopaminergic neurotransmission.
Stroke (Focal Cerebral Ischemia)
In animal models of stroke, atipamezole has been shown to facilitate functional recovery, particularly in sensorimotor tasks.
Quantitative Data on Efficacy
| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| Transient Middle Cerebral Artery Occlusion (MCAO) in rats | Atipamezole (1 mg/kg, s.c.) daily for 10 days, starting day 2 post-ischemia | Limb-placing test | Improved performance from the beginning of treatment to day 8. | [2] |
| Transient Middle Cerebral Artery Occlusion (MCAO) in rats | Atipamezole (1 mg/kg, s.c.) daily for 10 days, starting day 2 post-ischemia | Foot-slip test | Improved performance on days 2 and 4. | [2] |
| Transient Middle Cerebral Artery Occlusion (MCAO) in rats | Atipamezole (1 mg/kg, s.c.) daily for 10 days, starting day 2 post-ischemia | Morris water maze | No effect on spatial learning and memory. | [2] |
Comparison with Other Treatments
A study comparing subacute administration of atipamezole (1 mg/kg, s.c.) with the noradrenaline reuptake inhibitor desipramine (B1205290) (5 mg/kg, i.p.) in a rat model of focal cerebral ischemia found that atipamezole improved performance in the limb-placing and foot-slip tests, while desipramine did not show a significant effect on behavioral performance.[3]
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) Rat Model of Stroke
The MCAO model is a standard method for inducing focal cerebral ischemia that mimics human stroke.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Ischemia Induction: The middle cerebral artery is temporarily occluded, typically for 60-120 minutes, using an intraluminal filament. Reperfusion is then allowed by withdrawing the filament.
-
Drug Administration: Atipamezole is administered subcutaneously, often starting 24-48 hours after the ischemic insult and continuing for a specified duration.
-
Behavioral Assessments:
-
Limb-placing Test: This test assesses sensorimotor integration by evaluating the rat's ability to place its affected limb in response to sensory stimuli.
-
Foot-slip Test: Rats are required to traverse a grid or beam, and the number of times the affected limb slips through the openings is counted.
-
Morris Water Maze: This test evaluates spatial learning and memory by measuring the time it takes for a rat to find a hidden platform in a pool of water.
-
Signaling Pathways and Experimental Workflow
The beneficial effects of atipamezole in stroke recovery are thought to be mediated by enhanced noradrenergic signaling, which can promote neuroplasticity and functional reorganization. This may involve the activation of downstream pathways such as the CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrophic factor) signaling cascades.
Traumatic Brain Injury (TBI)
In a rat model of TBI, atipamezole has shown promise in improving motor recovery and reducing seizure susceptibility.
Quantitative Data on Efficacy
| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| Lateral Fluid-Percussion Injury (LFPI) in rats | Atipamezole initiated at 30 min or 7 days post-TBI, continued for 9 weeks | Composite Neuroscore | Improved performance in the neuroscore test. | [4] |
| Lateral Fluid-Percussion Injury (LFPI) in rats | Atipamezole initiated at 30 min or 7 days post-TBI, continued for 9 weeks | Beam-walking test | Improved performance in the beam-walking test. | [4] |
| Lateral Fluid-Percussion Injury (LFPI) in rats | Atipamezole initiated at 30 min or 7 days post-TBI, continued for 9 weeks | Morris water maze | No improvement in spatial learning and memory. | [4] |
| Lateral Fluid-Percussion Injury (LFPI) in rats | Atipamezole initiated at 7 days post-TBI, continued for 9 weeks | Pentylenetetrazol test | Reduced seizure susceptibility. | [4] |
Experimental Protocols
Lateral Fluid-Percussion Injury (LFPI) Rat Model of TBI
The LFPI model is a widely used and well-characterized model of TBI that produces a combination of focal and diffuse injury.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: A fluid pressure pulse is delivered to the intact dura through a craniotomy, causing a brief displacement and deformation of the brain tissue.
-
Drug Administration: Atipamezole is administered via subcutaneous osmotic minipumps for long-term delivery.
-
Behavioral Assessments:
-
Composite Neuroscore: A battery of tests that assess various aspects of neurological function, including motor reflexes and coordination.
-
Beam-walking Test: Evaluates motor coordination and balance as the rat traverses a narrow beam.
-
Morris Water Maze: Assesses spatial learning and memory.
-
Pentylenetetrazol (PTZ) Test: Measures seizure susceptibility by administering a convulsant agent.
-
Signaling Pathways and Experimental Workflow
The neuroprotective and restorative effects of atipamezole in TBI are likely linked to the modulation of catecholaminergic signaling, which is often dysregulated after injury. Enhanced noradrenergic activity may counteract excitotoxicity and promote adaptive plasticity.
References
A Comparative Analysis of Intravenous and Intraperitoneal Administration of Atipamezole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two parenteral routes of administration for Atipamezole (B1667673) Hydrochloride: intravenous (IV) and intraperitoneal (IP). Atipamezole Hydrochloride is a potent and selective α2-adrenergic receptor antagonist, widely utilized in veterinary medicine and biomedical research to reverse the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine (B676) and medetomidine (B1201911).[1][2][3][4][5][6] The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug, influencing its efficacy and safety.
While intravenous administration is noted for its rapid onset, it is also associated with a higher risk of adverse cardiovascular events.[1][2] Intraperitoneal administration is another common route in preclinical research, though specific data on its use for atipamezole is less documented. This guide aims to synthesize the available experimental data to provide an objective comparison.
Quantitative Data Comparison
Table 1: Pharmacokinetic Parameters of this compound by Administration Route
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Bioavailability | 100% (direct entry into systemic circulation) | Variable, generally lower than IV due to potential first-pass metabolism in the liver after absorption through the portal vein. |
| Time to Peak Plasma Concentration (Tmax) | Immediate | Slower than IV; dependent on peritoneal blood flow and drug formulation. |
| Peak Plasma Concentration (Cmax) | Highest achievable concentration for a given dose. | Lower than IV for the same dose. |
| Elimination Half-Life (t½) | In dogs, approximately 2.6 hours.[2][3][6] In rats, 1.3 hours.[2][3] In dairy cows, a study reported a total plasma clearance of 48.1 mL/min x kg.[7] | Expected to be similar to IV once the drug reaches systemic circulation, but the absorption phase will influence the overall plasma concentration-time profile. |
| Volume of Distribution at Steady State (Vss) | In dairy cows, reported as 1.77 L/kg.[7] | Expected to be similar to IV. |
Table 2: Pharmacodynamic Effects of this compound by Administration Route
| Pharmacodynamic Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Onset of Action | Very rapid, typically within minutes.[2] Reversal of bradycardia can occur within 3 minutes.[1] | Slower onset compared to IV. |
| Efficacy in Reversing Sedation | Highly effective in rapidly reversing sedation and analgesia.[1][5] | Generally effective, but the time to full reversal is expected to be longer than with IV administration. |
| Adverse Effects | Associated with a risk of cardiovascular collapse due to sudden hypotension and reflex tachycardia, especially with rapid injection.[1][2] Can cause abrupt reversal leading to excitement or aggression.[2] | Potentially fewer and less severe cardiovascular side effects due to a slower rate of drug absorption and lower peak plasma concentrations. Risk of injection site reactions or injury to abdominal organs. |
Experimental Protocols
Detailed experimental protocols for a direct comparison of IV versus IP atipamezole are not available in a single publication. However, based on existing studies and general pharmacological principles, a representative experimental design can be outlined.
Objective: To compare the pharmacokinetic and pharmacodynamic profiles of this compound following intravenous and intraperitoneal administration in a suitable animal model (e.g., beagle dogs).
Materials:
-
This compound for injection (e.g., 5.0 mg/mL solution)
-
Dexmedetomidine Hydrochloride for injection (for induction of sedation)
-
Animal model (e.g., healthy adult beagle dogs, n=8)
-
Catheters for IV access and blood sampling
-
Syringes and needles appropriate for IV and IP injections
-
Equipment for monitoring heart rate, blood pressure, and respiratory rate
-
Analytical equipment for measuring atipamezole plasma concentrations (e.g., HPLC)
Procedure:
-
Animal Preparation: Fast animals overnight with free access to water. Record baseline physiological parameters (heart rate, blood pressure, respiratory rate). Place an intravenous catheter for drug administration and blood sampling.
-
Sedation: Administer a standardized dose of dexmedetomidine hydrochloride intravenously to induce a consistent level of sedation.
-
Drug Administration (Crossover Design):
-
Group 1 (IV): After a set period of sedation (e.g., 15 minutes), administer a single bolus of this compound intravenously over a period of 60 seconds.
-
Group 2 (IP): In the second phase of the crossover study (after a suitable washout period), sedate the animals as before. Administer the same dose of this compound via intraperitoneal injection into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
-
Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) after atipamezole administration. Process blood to plasma and store at -80°C until analysis.
-
Pharmacodynamic Assessment: Continuously monitor heart rate, blood pressure, and respiratory rate. Assess the level of sedation and time to recovery (e.g., time to sternal recumbency, time to standing) at regular intervals.
-
Data Analysis: Analyze plasma samples for atipamezole concentrations. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½). Statistically compare the pharmacokinetic and pharmacodynamic data between the IV and IP groups.
Visualizations
Signaling Pathway of Atipamezole Action
References
- 1. ANTISEDAN® (this compound) [dailymed.nlm.nih.gov]
- 2. Atipamezole - Wikipedia [en.wikipedia.org]
- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Zoetis [zoetisus.com]
- 6. mixlab.com [mixlab.com]
- 7. A pharmacokinetic study including some relevant clinical effect of medetomidine and atipamezole in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride: A Comparative Analysis of its Impact on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of atipamezole (B1667673) hydrochloride's effect on neurotransmitter levels, juxtaposed with other common alpha-2 adrenergic receptor antagonists, yohimbine (B192690) and idazoxan (B1206943). The information presented is supported by experimental data to aid in the objective evaluation of these compounds in a research and development setting.
Atipamezole Hydrochloride: Mechanism of Action
Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist.[1] Its primary mechanism of action involves the blockade of presynaptic α2-adrenoceptors on noradrenergic neurons. These receptors are part of a negative feedback loop that regulates the release of norepinephrine (B1679862) (NE). By antagonizing these autoreceptors, atipamezole disinhibits the neuron, leading to an increased firing rate and a subsequent surge in the release of norepinephrine into the synaptic cleft. This action effectively reverses the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine (B676) and medetomidine (B1201911).[1]
Comparative Effects on Neurotransmitter Levels
The following table summarizes the quantitative effects of atipamezole, yohimbine, and idazoxan on the principal neurotransmitters: norepinephrine, dopamine (B1211576), and serotonin (B10506). It is important to note that the experimental conditions, including animal models, drug dosages, and routes of administration, can vary between studies, which may influence the observed outcomes.
| Compound | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) | Key Findings & Selectivity |
| This compound | Significant Increase Dose-dependently increases NE levels.[2] | Slight to Moderate Increase A slight increase in dopaminergic activity has been observed.[3] | Negligible Effect Has negligible affinity for serotonin receptors.[1] | Highly selective for α2- vs. α1-adrenoceptors.[3] This specificity minimizes off-target effects. |
| Yohimbine | Significant Increase Increases NE release by blocking α2-adrenoceptors.[4][5] | Increase Elevates central dopamine levels.[3] | Decrease in Turnover Can decrease the turnover rate of central 5-hydroxytryptamine.[3] | Less selective than atipamezole, with a lower α2/α1 selectivity ratio.[1] Also interacts with serotonin and dopamine receptors.[6] |
| Idazoxan | Significant Increase Increases cortical release of norepinephrine. | Significant Increase Markedly increases dopamine output, particularly in the medial prefrontal cortex.[7][8] | Variable Effects The effect on serotonin is less consistently reported and may be indirect. | A selective α2-adrenoceptor antagonist, but may possess relatively greater receptor specificity compared to yohimbine.[9] |
Experimental Protocols
A standard and widely accepted methodology for assessing the in-vivo effects of pharmacological agents on neurotransmitter levels is microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
In Vivo Microdialysis for Neurotransmitter Sampling
Objective: To collect extracellular fluid containing neurotransmitters from specific brain regions of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate membrane length and molecular weight cut-off)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Dental cement
-
Surgical instruments
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery for a predetermined period.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Begin collecting dialysate samples into vials in a fraction collector at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or the comparator compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Administration Sample Collection: Continue collecting dialysate samples for a specified duration after drug administration to monitor changes in neurotransmitter concentrations.
-
Sample Storage: Immediately freeze the collected samples on dry ice or in a -80°C freezer until analysis.
HPLC-ECD for Neurotransmitter Quantification
Objective: To separate and quantify the concentrations of norepinephrine, dopamine, and serotonin in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a buffered solution with an organic modifier and an ion-pairing agent)
-
Standard solutions of norepinephrine, dopamine, and serotonin of known concentrations
-
Data acquisition and analysis software
Procedure:
-
System Preparation: Prepare the mobile phase and degas it. Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved on the detector.
-
Calibration Curve: Inject a series of standard solutions of the neurotransmitters of interest at varying known concentrations to generate a calibration curve. This curve will be used to determine the concentration of the neurotransmitters in the experimental samples.
-
Sample Analysis: Thaw the microdialysate samples. Inject a fixed volume of each sample into the HPLC system.
-
Detection: The neurotransmitters are separated on the analytical column based on their physicochemical properties and are then detected by the electrochemical detector. The detector measures the current generated by the oxidation or reduction of the analytes.
-
Data Analysis: The software records the chromatograms, and the peak areas corresponding to each neurotransmitter are measured. The concentration of each neurotransmitter in the sample is calculated by comparing its peak area to the calibration curve. The results are typically expressed as a percentage change from the baseline levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway affected by atipamezole and the general experimental workflow for its validation.
Caption: Mechanism of Atipamezole Action on a Noradrenergic Neuron.
Caption: Experimental Workflow for Neurotransmitter Level Validation.
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine and impulsivity: Effects of acute yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response relationship for oral idazoxan effects in healthy human subjects: comparison with oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole Hydrochloride: A Comparative Analysis of its Specificity for Alpha-2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atipamezole Hydrochloride's specificity for alpha-2 adrenoceptors against other common alpha-2 antagonists, namely Yohimbine and Idazoxan. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to facilitate an objective assessment of Atipamezole as a selective pharmacological tool.
Data Presentation: Comparative Binding Affinities and Selectivity
The specificity of a receptor antagonist is a critical determinant of its utility in research and clinical settings. The following tables summarize the binding affinities (Ki) and selectivity ratios of Atipamezole, Yohimbine, and Idazoxan for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio (α2/α1) is a key indicator of a drug's specificity for the α2-adrenoceptor.
| Compound | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | α2/α1 Selectivity Ratio |
| Atipamezole | 1800 | 0.21 | 8526 [1][2] |
| Yohimbine | 400 | 10 | 40 [1][2] |
| Idazoxan | 540 | 20 | 27 [1] |
Table 1: Comparative Binding Affinities and Selectivity for Alpha-1 vs. Alpha-2 Adrenoceptors. Data clearly indicates that Atipamezole possesses a significantly higher affinity and a vastly superior selectivity for alpha-2 adrenoceptors compared to both Yohimbine and Idazoxan.
Further investigation into the subtypes of the alpha-2 adrenoceptor reveals nuances in the binding profiles of these antagonists.
| Compound | α2A Affinity (Ki, nM) | α2B Affinity (Ki, nM) | α2C Affinity (Ki, nM) | α2D Affinity (Ki, nM) |
| Atipamezole | Similar to Yohimbine | Similar to Yohimbine | Similar to Yohimbine | High Affinity [3][4] |
| Yohimbine | Similar to Atipamezole | Similar to Atipamezole | Similar to Atipamezole | Low Affinity [3][4] |
Table 2: Comparative Affinity for Alpha-2 Adrenoceptor Subtypes. While both Atipamezole and Yohimbine show comparable affinities for the α2A, α2B, and α2C subtypes, Atipamezole demonstrates a markedly higher affinity for the α2D subtype.[3][4]
Experimental Protocols
The data presented above is typically generated using radioligand binding assays. Below is a detailed methodology outlining the key steps involved in such an experiment to determine the binding affinity (Ki) of a test compound for alpha-2 adrenoceptors.
Protocol: Competitive Radioligand Binding Assay for α2-Adrenoceptor Affinity
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the target alpha-2 adrenoceptor subtype (e.g., from transfected cell lines or specific brain regions).
-
Radioligand: A high-affinity radiolabeled ligand specific for the alpha-2 adrenoceptor (e.g., [3H]-Clonidine or [3H]-Rauwolscine).
-
Test Compound: Unlabeled antagonist (e.g., Atipamezole, Yohimbine, or Idazoxan) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to saturate the receptors (e.g., unlabeled Clonidine).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Preparation of Reaction Mixtures: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-specific control) from the total binding (counts from wells with only the radioligand) to determine the specific binding at each concentration of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50 Value: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki Value: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
statistical analysis of Atipamezole Hydrochloride efficacy in preclinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the preclinical efficacy of Atipamezole (B1667673) Hydrochloride, a potent and selective α2-adrenergic receptor antagonist. Primarily used in veterinary medicine, atipamezole effectively reverses the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine (B676) and medetomidine (B1201911). This document compares its performance with other alternatives, supported by experimental data, to inform preclinical research and drug development.
Comparative Efficacy of Atipamezole Hydrochloride
Atipamezole consistently demonstrates superior efficacy and a more favorable pharmacological profile compared to less selective α2-antagonists like yohimbine (B192690). Its high affinity for α2-adrenoceptors and greater α2/α1 selectivity ratio contribute to a more rapid and reliable reversal of sedation with fewer side effects.[1][2][3]
Reversal of Sedation and Anesthesia
Preclinical studies in various animal models have quantified the efficacy of atipamezole in reversing α2-agonist-induced central nervous system depression.
Table 1: Comparative Efficacy of Atipamezole vs. Yohimbine in Reversing Xylazine-Ketamine Anesthesia in Mice
| Treatment Group | Dose (IP) | Mean Time to Return of Righting Reflex (minutes) | Statistical Significance (vs. Saline) |
| Atipamezole | 1 mg/kg | 10.3 | p < 0.05 |
| Yohimbine | 1.5 mg/kg | 21.3 | p < 0.05 |
| Saline (Control) | - | 38.2 | - |
| Data from a single-dose crossover comparison study in mice.[4][5] |
In a study on dogs sedated with medetomidine, atipamezole administration led to signs of arousal within 3-7 minutes and the first steps within 4-12 minutes.[6] Another study in mice comparing atipamezole and yohimbine for reversing ketamine/xylazine (B1663881) anesthesia found that atipamezole was significantly faster in producing key emergence behaviors, including whisker movement and the return of the righting reflex.[7]
Cardiovascular Effects
Atipamezole effectively reverses the cardiovascular effects of α2-agonists, such as bradycardia and hypertension.
Table 2: Cardiovascular Response to Atipamezole in Dogs Sedated with Medetomidine
| Parameter | Pre-Atipamezole (Medetomidine Sedation) | Post-Atipamezole (0-5 minutes) |
| Heart Rate (bpm) | 52 - 79 | Increased towards normal |
| Respiratory Rate | Decreased | Increased towards normal |
| Data from a study in dogs sedated with intramuscular medetomidine. |
In dogs sedated with medetomidine, atipamezole administration rapidly abolished bradycardia, typically within 3 minutes. However, it is important to note that in some cases, heart rate may not fully return to pre-sedative levels.
Neurohormonal and Metabolic Effects
A study in dogs comparing the reversal of medetomidine-induced effects by atipamezole and yohimbine found that yohimbine caused prolonged increases in plasma norepinephrine (B1679862) and insulin (B600854) levels compared to atipamezole.[8] This suggests that atipamezole provides a more controlled and predictable reversal of neurohormonal and metabolic responses.
Table 3: Neurohormonal and Metabolic Effects of Atipamezole vs. Yohimbine in Dogs
| Parameter | Atipamezole (120 µg/kg, IM) | Yohimbine (110 µg/kg, IM) |
| Plasma Norepinephrine | Reversal to baseline | Prolonged increase |
| Plasma Insulin | Reversal to baseline | Prolonged increase |
| Plasma Cortisol | No significant change | Increased |
| Data from a study in beagle dogs following medetomidine (20 µg/kg, IM) administration.[8] |
Experimental Protocols
Study 1: Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice[4][5]
-
Animals: Laboratory mice.
-
Anesthetic Protocol: Anesthesia was induced with xylazine (10 mg/kg, IP) and ketamine (80 mg/kg, IP).
-
Antagonist Administration: 15 minutes after the induction of anesthesia, mice were injected with atipamezole (1 mg/kg, IP), yohimbine (1.5 mg/kg, IP), or saline (control).
-
Primary Outcome Measure: Time to return of the righting reflex.
-
Statistical Analysis: Data were analyzed to determine significant differences in recovery times between the treatment groups.
Study 2: Cardiovascular and Sedation Reversal Effects of Atipamezole in Dogs[10][11]
-
Animals: Purpose-bred Beagles.
-
Sedation Protocol: Dogs received an intramuscular injection of medetomidine hydrochloride (20 µg/kg).
-
Antagonist Administration: 30 minutes after medetomidine administration, atipamezole (100 µg/kg) was administered intramuscularly.
-
Data Collection: Sedation score, heart rate, mean arterial and central venous blood pressures, and cardiac output were recorded at baseline and various time points up to 90 minutes after atipamezole administration.
-
Statistical Analysis: A randomized, blinded, crossover study design was used, and data were analyzed for significant differences from baseline and between treatments.
Visualizing the Mechanism of Action
Signaling Pathway of α2-Adrenergic Receptor Antagonism by Atipamezole
The following diagram illustrates the mechanism by which atipamezole antagonizes the effects of α2-adrenergic agonists.
Caption: Atipamezole competitively blocks α2-adrenergic receptors, preventing agonist-induced inhibition of norepinephrine release and downstream signaling, thereby reversing sedation and analgesia.
Experimental Workflow for a Comparative Antagonist Study
The following diagram outlines a typical experimental workflow for comparing the efficacy of atipamezole with an alternative antagonist in a preclinical model.
Caption: A typical workflow for preclinical comparison of α2-adrenergic receptor antagonists.
References
- 1. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of medetomidine sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atipamezole Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Atipamezole Hydrochloride in a research environment, ensuring the safety of personnel and regulatory compliance.
This compound, a synthetic α2-adrenergic antagonist, requires meticulous disposal procedures to mitigate risks to human health and the environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a laboratory setting, consistent with safety data sheet (SDS) recommendations and general laboratory best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, in contact with skin, or inhaled.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid form outside of a ventilated enclosure, a respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3] In-lab neutralization or deactivation is generally not recommended without specific validated protocols. The following procedures detail the in-lab preparation of this compound waste for collection.
Procedure for Solid this compound Waste
Solid waste includes expired or unused pure compound, as well as contaminated items such as weighing boats and filter paper.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid this compound waste into a designated, chemically compatible, and clearly labeled waste container.[4]
-
The container should be sealable to prevent the release of dust.[4]
-
For contaminated labware like weighing boats, collect them in a separate, sealed plastic bag before placing them in the main solid waste container.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Ensure the label is clearly visible and legible.
-
-
Storage:
-
Disposal:
-
Arrange for pickup of the waste container through your institution's EHS office or their designated waste disposal contractor.
-
Procedure for Liquid this compound Waste
Liquid waste may include solutions of this compound or the first rinse of contaminated glassware.
-
Segregation: Collect liquid this compound waste separately from other liquid waste streams.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for liquid waste.[4] Polyethylene or polypropylene (B1209903) containers are generally suitable.[2]
-
Never fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
-
Keep the container securely capped when not in use.
-
-
Rinsate Collection: The first rinse of any glassware that has contained this compound should be collected as hazardous waste.[5] Subsequent rinses may be disposed of as regular laboratory water, subject to local regulations.
-
Labeling:
-
Label the container with "Hazardous Waste" and the chemical name "this compound".
-
If the waste is a solution, indicate the solvent and approximate concentration of this compound.
-
Include the date of initial waste accumulation.
-
-
Storage:
-
Disposal:
-
Schedule a pickup for the liquid waste container with your institution's EHS office or their approved waste management vendor.
-
Spill Management
In the event of a spill, the primary goal is to contain and collect the material safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the immediate area.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Containment and Cleanup:
-
Collection: Place the absorbed material or swept solids into a suitable, labeled container for disposal as hazardous waste.[3][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling Atipamezole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Atipamezole Hydrochloride. The following procedural steps are designed to ensure a safe laboratory environment and mitigate risks associated with this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound to protect against splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves should be worn to prevent skin contact.[2] |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and personal clothing from contamination.[2][4][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required. | Work should be conducted in a chemical fume hood or with local exhaust ventilation.[1][5] If ventilation is insufficient or if dusts/aerosols are generated, a suitable respirator should be worn.[3][5][6] |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from sunlight.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Preparation and Handling
-
Always handle this compound within a certified chemical fume hood or with adequate local exhaust ventilation to minimize inhalation exposure.[1][5]
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][5]
Spill Management
-
For Small Spills:
-
For Large Spills:
-
Prevent spilled material from entering drains, sewers, or waterways.[5][6]
Disposal Plan
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[5]
Emergency Procedures
The following diagram outlines the immediate actions to be taken in case of accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
